3-Chloroalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-chloropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBJGPTTYPEMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927558 | |
| Record name | beta-Chloroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3981-36-0, 39217-38-4, 13215-35-5 | |
| Record name | β-Chloroalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC337715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Chloroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloroalanine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroalanine (3-CA) is a non-proteinogenic amino acid that serves as a potent inhibitor of several key enzymes, most notably alanine racemase, an essential enzyme in bacterial cell wall synthesis. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and for assessing its enzyme inhibitory activity are provided. Furthermore, this guide illustrates the established metabolic impact of this compound, offering a valuable resource for researchers in drug discovery and development.
Chemical Properties and Structure
This compound is a halogenated derivative of the amino acid alanine. It exists as two stereoisomers, L-3-Chloroalanine and D-3-Chloroalanine, which may exhibit different biological activities. The compound is a white, water-soluble solid.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Chloro-L-alanine is presented in Table 1. While an experimental boiling point has been reported, it is important to note that the compound may decompose upon heating. The pKa values are estimated based on the known values for alanine and serine, considering the electron-withdrawing effect of the chlorine atom.
Table 1: Physicochemical Properties of 3-Chloro-L-alanine
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆ClNO₂ | [1][2] |
| Molecular Weight | 123.54 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 166–167 °C | [1] |
| Boiling Point | 243.6 °C at 760 mmHg | [1] |
| Solubility | Water-soluble | [1] |
| Estimated pKa₁ (-COOH) | ~2.1 | N/A |
| Estimated pKa₂ (-NH₃⁺) | ~9.4 | N/A |
Chemical Structure
The chemical structure of this compound features a chiral center at the alpha-carbon, leading to the L- and D-enantiomers. The presence of a chlorine atom on the beta-carbon is key to its reactivity and biological function.
Figure 1: Chemical structure of this compound.
Synthesis of this compound
This compound is commonly synthesized from serine through a nucleophilic substitution reaction.[1] A detailed experimental protocol for the synthesis of 3-Chloro-L-alanine from L-serine is provided below.
Experimental Protocol: Synthesis of 3-Chloro-L-alanine from L-Serine
Materials:
-
L-Serine
-
Thiourea
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Ethanol
-
500 mL four-necked flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
To a 500 mL four-necked flask, add L-serine (e.g., 50.0 g), dichloromethane (e.g., 200.0 g), and thiourea (e.g., 16.8 g).
-
Stir the mixture at room temperature for 30 minutes.
-
While stirring rapidly, add N-chlorosuccinimide (e.g., 95.4 g) dropwise via a dropping funnel.
-
After the addition is complete, continue the reaction for two hours.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethanol (e.g., 220.0 g) and stir for 1 hour.
-
Filter the solid product using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain 3-Chloro-L-alanine.
Figure 2: Experimental workflow for the synthesis of 3-Chloro-L-alanine.
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from its ability to act as an enzyme inhibitor. It is particularly known for its potent inhibition of alanine racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the peptidoglycan layer in bacterial cell walls. By inhibiting this enzyme, this compound disrupts cell wall formation, leading to bacterial cell death.
Experimental Protocol: Alanine Racemase Inhibition Assay
A common method to assess the inhibitory potential of compounds like this compound on alanine racemase is a coupled enzyme assay.
Materials:
-
Purified alanine racemase
-
L-alanine (substrate)
-
D-amino acid oxidase (coupling enzyme)
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)
-
This compound (inhibitor)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, L-alanine, D-amino acid oxidase, HRP, and the HRP substrate to each well.
-
Add varying concentrations of this compound to the appropriate wells. Include a control group with no inhibitor.
-
Initiate the reaction by adding alanine racemase to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37 °C).
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the activity of alanine racemase.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Figure 3: Coupled enzyme assay for Alanine Racemase inhibition.
Signaling Pathways and Logical Relationships
Extensive literature searches did not reveal any evidence of this compound directly modulating classical signaling pathways such as NF-κB, MAPK, or Akt. Its primary mechanism of action is the targeted inhibition of specific enzymes, leading to disruptions in metabolic pathways. The most well-documented effect is the inhibition of alanine racemase, which has significant downstream consequences for bacterial survival.
The logical relationship of this compound's metabolic impact is illustrated below.
Figure 4: Metabolic impact of this compound via Alanine Racemase inhibition.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This compound is a valuable tool for researchers in the fields of microbiology, enzymology, and drug development. Its well-defined mechanism of action as an inhibitor of alanine racemase makes it a useful probe for studying bacterial cell wall biosynthesis and a lead compound for the development of novel antibacterial agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, along with detailed protocols to facilitate its use in a research setting.
References
Direct Chlorination of Serine via Methyl Ester Intermediate
An In-depth Technical Guide to the Synthesis of 3-Chloroalanine from Serine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from serine, a critical starting material for various research and development applications. The document details established methodologies, including direct chlorination, a one-step synthesis utilizing N-chlorosuccinimide (NCS) and thiourea, and a stereospecific approach involving an N-carboxy anhydride (NCA) intermediate. Each method is presented with detailed experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication in a laboratory setting.
This widely-used, two-step method involves the initial protection of the carboxylic acid functionality of serine as a methyl ester, followed by the chlorination of the hydroxyl group using thionyl chloride (SOCl₂). This approach is effective for producing 3-chloro-L-alanine methyl ester hydrochloride.
Experimental Protocol
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride
-
Into a suitable reaction vessel, add L-serine (e.g., 200 kg), methanol (e.g., 300 L), and recovered methanol from previous batches (e.g., 450 L).[1]
-
Cool the mixture to a temperature between 5-10°C.[2]
-
Slowly add thionyl chloride (e.g., 270 kg) dropwise, maintaining the temperature at approximately 14°C.[1]
-
After the addition is complete (which may take up to 8 hours), raise the temperature to 38°C and allow the reaction to proceed for 48 hours.[1][2]
-
Upon completion, cool the reaction mixture to induce crystallization.
-
Isolate the L-serine methyl ester hydrochloride product by centrifugation and dry the solid. The typical yield is around 98.1% with a purity of 99.1%.[1]
Step 2: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride
-
Add the L-serine methyl ester hydrochloride (e.g., 90 kg) to a second reactor containing chloroform (e.g., 700 L).[2]
-
Add thionyl chloride (e.g., 135 kg) dropwise while maintaining the temperature at 38°C.[2]
-
After the addition, implement a segmented temperature control reaction:
-
Once the reaction is complete, cool the mixture to 18°C.[2]
-
Add purified water (e.g., 800 mL) to the reaction mixture to separate the layers.[2]
-
Extract the aqueous phase twice with ice water (e.g., 200 mL each time).[2]
-
Combine the aqueous phases, which contain the 3-chloro-L-alanine methyl ester hydrochloride.
-
Cool the combined aqueous solution to induce crystallization.
-
Isolate the final product by filtration and vacuum dry the white solid. This process can yield a product with 97.3% yield and 98.5% purity.[2]
Quantitative Data Summary
| Step | Product | Yield (%) | Purity (%) |
| 1 | L-Serine Methyl Ester Hydrochloride | 98.1 | 99.1 |
| 2 | 3-Chloro-L-alanine Methyl Ester Hydrochloride | 97.3 | 98.5 |
Experimental Workflow
Caption: Workflow for the direct chlorination of serine.
One-Step Synthesis using N-Chlorosuccinimide (NCS) and Thiourea
This method offers a more direct and atom-economical route to this compound from serine. It proceeds under mild conditions and allows for the recycling of the succinimide by-product, making it an attractive option for industrial-scale production.
Experimental Protocol
-
In a 500 mL four-necked flask, combine serine (e.g., 50.0 g), dichloromethane (e.g., 200.0 g), and a thiourea derivative such as N,N'-dimethylthiourea (e.g., 23.0 g).[3]
-
Stir the mixture at room temperature for 30 minutes.[3]
-
While stirring rapidly, add N-chlorosuccinimide (NCS) (e.g., 95.4 g) dropwise.[3]
-
After the addition is complete, continue the reaction for an additional two hours.[3]
-
Remove the solvent by concentration under reduced pressure.
-
To the residue, add ethanol (e.g., 220.0 g) and stir for one hour.[3]
-
Collect the solid product by filtration, wash with a small amount of ethanol, and dry under vacuum to obtain 3-chloro-alanine.[3]
By-product Recycling:
-
The succinimide by-product can be recovered from the filtrate.
-
Dissolve the by-product in 4N sodium hydroxide.
-
Cool the solution to 0°C and introduce chlorine gas while stirring for 30 minutes.
-
The resulting solid N-chlorosuccinimide is collected by filtration, washed with cold water, and can be recrystallized.[3]
Quantitative Data Summary
| Thiourea Derivative | Serine (g) | Solvent (g) | Thiourea Derivative (g) | NCS (g) | Product (g) | Yield (%) |
| N,N'-dimethylthiourea | 50.0 | Dichloromethane (200.0) | 23.0 | 95.4 | 50.3 | 86.0 |
| 1,1,3,3-tetramethylthiourea | 50.0 | Dichloromethane (200.0) | 29.2 | 95.4 | 48.6 | 83.0 |
| Thiourea | 50.0 | Dichloromethane (200.0) | 16.8 | 95.4 | 45.1 | 77.0 |
Reaction Pathway
Caption: One-step synthesis of this compound.
Stereospecific Synthesis via D-Serine-N-Carboxy Anhydride (NCA)
This method provides a route to the stereospecific synthesis of R-3-chloroalanine methyl ester hydrochloride from D-serine. It involves the formation of a D-serine-N-carboxy anhydride (NCA) intermediate, which is then chlorinated.
Experimental Protocol
Step 1: Formation of D-Serine-N-Carboxy Anhydride (NCA)
-
In a suitable reaction vessel, add D-serine (e.g., 105 g) to tetrahydrofuran (e.g., 500 mL).[4]
-
Add paraformaldehyde (e.g., 108 g to 135 g) and allow the reaction to proceed at room temperature for 0.5 to 3 hours.[4]
-
After the reaction, recover the tetrahydrofuran and crystallize the D-serine NCA from a small volume.[4]
Step 2: Conversion of NCA to R-3-Chloroalanine Methyl Ester Hydrochloride
-
Dissolve the D-serine NCA in methanol.[4]
-
Add thionyl chloride (e.g., 110 mL to 145 mL) and react at a temperature between 15°C and 25°C for 1 to 3 hours.[4]
-
Recover the methanol and add petroleum ether (e.g., 300 mL) to crystallize the R-3-chloroalanine methyl ester hydrochloride.[4]
Quantitative Data Summary
| D-Serine (g) | Paraformaldehyde (g) | Reaction Time (Step 1, h) | Thionyl Chloride (mL) | Reaction Temp (Step 2, °C) | Reaction Time (Step 2, h) | Product (g) | Purity (%) | Yield (%) |
| 105 | 108 | 2 | 110 | 15 | 1 | 160.92 | 99.421 | 91.93 |
| 105 | 126 | 0.5 | 130 | 20 | 3 | 166.87 | 99.488 | 93.11 |
| 105 | 135 | 3 | 145 | 25 | 2 | 165.63 | 99.526 | 94.72 |
Logical Relationship Diagram
Caption: Synthesis via NCA intermediate.
Product Characterization
The final product, this compound or its ester hydrochloride, is a white, water-soluble solid.[5] Proper characterization is essential to confirm its identity and purity.
Spectroscopic Data
-
¹³C NMR (for 3-Chloro-L-alanine hydrochloride): Spectral data is available and can be used for structural confirmation.[6]
-
Physical Properties: The melting point of this compound is reported to be in the range of 166–167 °C.[5]
This guide provides foundational information for the synthesis of this compound from serine. Researchers are encouraged to consult the cited patent literature for further details and to adapt these protocols to their specific laboratory conditions and scale requirements. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling reagents like thionyl chloride.
References
- 1. Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 3. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 4. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. Chloroalanine - Wikipedia [en.wikipedia.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
3-Chloroalanine CAS number and molecular weight
This technical guide provides a comprehensive overview of 3-Chloroalanine, a non-proteinogenic amino acid, for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, and significant role as an enzyme inhibitor with potential therapeutic applications.
Core Properties of this compound
This compound is a halogenated derivative of the amino acid alanine.[1] It exists as a white, water-soluble solid.[2] The L-enantiomer is commonly studied for its biological activities.
| Identifier | Value | Source |
| CAS Number (L-isomer) | 2731-73-9 | [2] |
| Molecular Formula | C3H6ClNO2 | [2] |
| Molecular Weight | 123.54 g/mol | [2] |
| Physicochemical Properties | Value | Source |
| Appearance | White solid | [2] |
| Melting Point | 166–167 °C | [2] |
| Solubility | Water-soluble | [2] |
Synthesis of this compound
A common method for the synthesis of this compound involves the direct conversion of serine using thiourea and N-chlorosuccinimide (NCS) under mild conditions. This process is economical and atom-efficient.[3]
Experimental Protocol: Synthesis from Serine
Objective: To synthesize this compound from L-serine.
Materials:
-
L-serine
-
Dichloromethane
-
Thiourea
-
N-chlorosuccinimide (NCS)
-
Ethanol
Procedure:
-
In a 500 mL four-necked flask, add 50.0 g of serine and 200.0 g of dichloromethane.
-
Add 16.8 g of thiourea to the mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Under rapid stirring, add 95.4 g of N-chlorosuccinimide dropwise.
-
Maintain the reaction for two hours after the addition is complete.
-
Remove the solvent by vacuum concentration.
-
Add 220.0 g of ethanol to the residue and stir for 1 hour.
-
Filter the mixture. The solid is washed with a small amount of ethanol.
-
The resulting solid product, 3-chloro-alanine, is dried under a vacuum.[3]
Biochemical Applications and Mechanism of Action
This compound is a notable enzyme inhibitor, targeting several key enzymes in metabolic pathways. This inhibitory action forms the basis of its potential therapeutic applications, particularly in oncology and as an antimicrobial agent.
Enzyme Inhibition
This compound acts as a competitive inhibitor for several enzymes crucial for cellular metabolism.[4]
| Enzyme Inhibited | Significance of Inhibition | Source |
| Alanine Aminotransferase (ALAT) | Crucial for amino acid metabolism and gluconeogenesis; inhibition can suppress tumor progression. | [4][5] |
| Alanine Racemase | Essential for bacterial cell wall synthesis, making it a target for antibacterial agents. | [5][6] |
| Threonine Deaminase | Disrupts amino acid biosynthesis in bacteria. | [5][6] |
| Serine Palmitoyltransferase (SPT) | Rate-limiting enzyme in sphingolipid biosynthesis; inhibition affects lipid metabolism and cell signaling. | [4] |
| Alanine-valine transaminase (Transaminase C) | Reversible inhibition contributes to the isoleucine-plus-valine requirement in E. coli in the presence of β-Chloro-L-alanine. | [7] |
The mechanism of action against cancer cells often involves the disruption of energy production pathways. By inhibiting Alanine Aminotransferase (ALAT), this compound blocks the conversion of alanine to pyruvate, a key step in cellular respiration and glucose metabolism. This is particularly effective against rapidly proliferating cancer cells that heavily rely on glycolysis.[4]
Use in Chiral Synthesis
Racemic mixtures of this compound are valuable starting materials for the enzymatic synthesis of specific enantiomers of other amino acids. This is achieved using stereospecific enzymes that act on only one enantiomer.[5]
Experimental Protocol: Enzymatic Synthesis of D-Cysteine
Objective: To synthesize D-cysteine from racemic this compound.
Enzyme: 3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1.[5]
Procedure:
-
A racemic mixture of this compound is used as the starting material.
-
The enzyme 3-chloro-D-alanine chloride-lyase specifically catalyzes the β-replacement reaction of the D-enantiomer (3-chloro-D-alanine) with sodium hydrosulfide.
-
This reaction produces D-cysteine.
-
To prevent the degradation of the unreacted L-enantiomer (3-chloro-L-alanine) by other enzymes, the bacterial cells can be treated with phenylhydrazine.
-
This treatment allows for a high conversion of 3-chloro-D-alanine to D-cysteine while enabling the recovery of a significant portion of the unreacted 3-chloro-L-alanine.[5]
References
- 1. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroalanine - Wikipedia [en.wikipedia.org]
- 3. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Chloro-L-alanine | 2731-73-9 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Chloroalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-chloroalanine in water and organic solvents. Due to its structural similarity to the natural amino acid alanine, this compound is a compound of interest in various research and development areas, including its use as an enzyme inhibitor and a building block in chemical synthesis. A thorough understanding of its solubility is critical for its application in experimental biology and drug development, underpinning formulation, delivery, and bioavailability.
Physicochemical Properties of this compound
This compound is an unnatural amino acid existing as a white, crystalline solid.[1] Its structure, featuring both a polar amino and a carboxyl group, as well as a halogenated side chain, dictates its solubility characteristics. The zwitterionic nature of this compound at physiological pH significantly influences its interaction with different solvents.
Quantitative Solubility Data
The available quantitative solubility data for this compound and its hydrochloride salt are summarized below. It is important to note that while data in aqueous media and dimethyl sulfoxide (DMSO) are available, specific quantitative solubility data for this compound in a broad range of common organic solvents such as ethanol, methanol, and acetone are not readily found in publicly accessible literature. The data for the hydrochloride salt is included as it is a common form for handling and formulation.
| Compound | Solvent | Temperature | Solubility | Molar Solubility (approx.) |
| β-Chloro-L-alanine | Water | Not Specified | ≥ 30 mg/mL | ≥ 242.8 mM |
| 3-Chloro-L-alanine Hydrochloride | Water | Not Specified | ≥ 100 mg/mL | ≥ 625.0 mM |
| 3-Chloro-L-alanine Hydrochloride | DMSO | Not Specified | 100 mg/mL* | 625.0 mM |
*Note: Sonication is required to achieve this solubility in DMSO. The "≥" symbol indicates that the saturation point was not reached at this concentration.[2]
Solubility in Water and Organic Solvents
Water: this compound is described as a water-soluble solid.[1] This is consistent with the general solubility of small amino acids, where the polar amino and carboxyl groups can form hydrogen bonds with water molecules. The available quantitative data confirms its high solubility in aqueous solutions.[2]
Organic Solvents: The solubility of amino acids in organic solvents is generally much lower than in water and is highly dependent on the polarity of the solvent.[3]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While specific data is scarce, it can be inferred that this compound has limited solubility in alcohols. Generally, the solubility of amino acids decreases as the concentration of the organic co-solvent in water increases.[3] The presence of the polar functional groups allows for some interaction, but the overall solvation is less favorable compared to water. One source indicates that the melting point of 3-Chloro-L-alanine was determined in a solvent mixture of ethanol and water, which qualitatively suggests some degree of solubility in ethanol.[4]
-
Polar Aprotic Solvents (e.g., DMSO): As indicated in the table, 3-chloro-L-alanine hydrochloride exhibits high solubility in DMSO, a strong polar aprotic solvent.[2] This is a common characteristic for many drug candidates and polar organic molecules.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to its polar and zwitterionic nature, this compound is expected to be virtually insoluble in non-polar organic solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for key experiments to assess the solubility of a compound like this compound.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This is the gold-standard method for determining the intrinsic solubility of a compound at equilibrium.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Vials with screw caps
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
After the incubation period, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. To remove any undissolved solid, either centrifuge the sample at high speed and collect the supernatant, or filter the sample through a 0.22 µm filter.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated solution of the compound in DMSO.
Materials:
-
A concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well plates (UV-transparent for analysis).
-
Plate reader or other analytical instrument capable of detecting precipitation.
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution.
-
Add a small volume of each dilution to the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well. The final DMSO concentration is typically kept low (e.g., 1-5%).
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity or light scattering in each well using a plate reader to detect precipitation.
-
The highest concentration that does not show precipitation is reported as the kinetic solubility.
Visualizations
The following diagrams illustrate key concepts and workflows related to solubility determination.
Caption: A logical workflow for assessing the solubility of a compound.
Caption: Relationship between solvent polarity and this compound solubility.
References
An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloroalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloroalanine, a non-proteinogenic amino acid of interest in various research and development fields. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data have been reported, primarily for the hydrochloride salt of L-3-Chloroalanine.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Chloro-L-alanine hydrochloride provides characteristic signals for the protons in the molecule.
Table 1: ¹H NMR Spectroscopic Data for 3-Chloro-L-alanine Hydrochloride [1][2]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.1 | Triplet | α-H |
| ~3.8 | Doublet | β-H₂ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound.
Table 2: ¹³C NMR Spectroscopic Data for 3-Chloro-L-alanine Hydrochloride [3]
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (Carboxyl) |
| ~55 | Cα |
| ~45 | Cβ |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by experimental conditions.
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of amino acid hydrochlorides is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-L-alanine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration may be adjusted to ensure adequate signal-to-noise ratio.
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional NMR experiments.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.
References
Unveiling 3-Chloroalanine: A Technical Guide on its Origins, Biological Activity, and Research Applications
For Immediate Release
[City, State] – December 26, 2025 – Long considered a synthetic anomaly, the amino acid analog 3-chloroalanine has garnered significant interest within the scientific community for its potent biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its synthetic nature, its powerful role as an enzyme inhibitor, and the broader context of enzymatic halogenation in nature. While extensive research has not identified this compound as a naturally occurring free amino acid, its synthetic utility and the existence of chlorinated biosynthetic intermediates in nature underscore its importance in biochemical research.
The Synthetic Origin of this compound
Contrary to the vast array of naturally occurring organochlorine compounds, this compound is predominantly recognized as an "unnatural" or "non-proteinogenic" amino acid.[1][2][3] The primary and most common method for its synthesis involves the chlorination of the amino acid serine.[2] This process allows for the production of both D- and L-isomers of this compound, which exhibit distinct biological activities.
While free this compound has not been isolated from natural sources, the burgeoning field of natural product biosynthesis has revealed the fascinating concept of "cryptic halogenation." In these pathways, a halogen atom is transiently incorporated into a biosynthetic intermediate to facilitate subsequent chemical transformations, such as cyclopropanation, before being eliminated in the final natural product.[4] This raises the intriguing, albeit unproven, possibility that this compound or its derivatives could exist as highly transient intermediates in the biosynthesis of certain natural products.
Mechanism of Action: A Potent Inhibitor of Bacterial Enzymes
The significant biological activity of this compound lies in its ability to act as a potent, mechanism-based inhibitor of several crucial bacterial enzymes, many of which are dependent on the cofactor pyridoxal-5'-phosphate (PLP). The general mechanism of inhibition involves the enzyme's catalytic machinery abstracting a proton from the α-carbon of this compound, leading to the β-elimination of hydrogen chloride. This elimination reaction forms a highly reactive amino-acrylate intermediate. This intermediate can then irreversibly modify the enzyme, typically by forming a covalent bond with the PLP cofactor or a nucleophilic amino acid residue in the active site, leading to inactivation of the enzyme.
dot
References
- 1. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroalanine - Wikipedia [en.wikipedia.org]
- 3. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cryptic Halogenation Reactions in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloroalanine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Chloroalanine (CAS: 2731-73-9), a non-proteinogenic amino acid utilized in various research and development applications. This document consolidates available safety data to offer clear, actionable guidance for laboratory personnel. It outlines potential hazards, recommended personal protective equipment (PPE), first aid procedures, and protocols for storage, handling, and disposal. The information herein is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).
Hazard Identification and Classification
3-Chloro-L-alanine is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin and eyes.[1] While comprehensive toxicological data is not fully available, the existing classifications warrant careful handling and adherence to safety protocols.
GHS Classification: [1]
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]
Signal Word: Warning[1]
Hazard Statements: [1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Chloro-L-alanine is provided in the table below. This information is essential for safe handling and storage.
| Property | Value | Reference |
| CAS Number | 2731-73-9 | [2] |
| Molecular Formula | C₃H₆ClNO₂ | |
| Molecular Weight | 123.54 g/mol | |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 156-157 °C | [2] |
| Boiling Point | 243.6 °C at 760 mmHg | [2] |
| Flash Point | 101.1 °C | [2] |
| Solubility | Slightly soluble in DMSO and water. | [2] |
| Storage Temperature | Store at 0°C |
Toxicological Information
Quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for oral, dermal, and inhalation routes, are not available in the reviewed literature. Similarly, specific data on carcinogenicity, mutagenicity, and reproductive toxicity are not listed. Due to the lack of comprehensive data, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.
Handling and Storage Protocols
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[2]
-
A chemical fume hood is recommended for procedures that may generate dust or aerosols.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if engineering controls are insufficient to maintain airborne concentrations below exposure limits or if irritation is experienced. | Prevents respiratory tract irritation from dust or aerosols. |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in laboratory areas.[4]
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool, dry place.
-
Store away from incompatible materials such as strong oxidizing agents.[3][4]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Inhalation
-
Remove the individual to fresh air immediately.[2]
-
If breathing is difficult, administer oxygen.[2]
-
If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. [2]
-
Seek immediate medical attention.
Skin Contact
-
Immediately remove all contaminated clothing.[2]
-
Flush the affected skin with plenty of soap and water for at least 15 minutes.[2]
-
If skin irritation occurs, seek medical attention.
Eye Contact
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
Ingestion
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
Caption: First aid workflow for this compound exposure.
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3][4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (as outlined in Section 4.2).
-
Avoid dust formation.
-
-
Environmental Precautions:
-
Prevent the substance from entering drains, surface water, or groundwater.
-
-
Methods for Cleaning Up:
-
For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.
-
Avoid raising dust.
-
Clean the spill area thoroughly with soap and water.
-
Disposal Considerations
All waste disposal practices must comply with federal, state, and local regulations.
-
Product Disposal: Unused or waste this compound should be disposed of as chemical waste. This may involve sending it to a licensed chemical destruction facility.
-
Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent and disposed of in accordance with institutional guidelines. Do not reuse empty containers.
Conclusion
This compound presents moderate hazards, primarily as a skin, eye, and respiratory irritant. While comprehensive toxicological data is limited, a conservative and cautious approach to handling is essential. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling protocols outlined in this guide will significantly mitigate the risks associated with its use in a research and development setting. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before working with this compound.
References
An In-depth Technical Guide to the Basic Biological Effects of 3-Chloroalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroalanine (3-CA) is a synthetic amino acid analogue of alanine that has garnered significant interest in biochemical and pharmaceutical research.[1] Its structural similarity to natural amino acids allows it to interact with various enzymes, often leading to potent and specific inhibition. This technical guide provides a comprehensive overview of the fundamental biological effects of this compound, with a focus on its molecular mechanisms of action, quantitative data on its biological activities, and detailed experimental protocols for its study.
Mechanism of Action: Enzyme Inhibition
The primary biological effect of this compound stems from its ability to act as an inhibitor of several enzymes, particularly those dependent on the cofactor pyridoxal 5'-phosphate (PLP).[2][3] PLP is a versatile cofactor essential for a wide range of enzymatic reactions involving amino acids.[4][5][6][7]
Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes
This compound functions as a "suicide substrate" or mechanism-based inactivator for many PLP-dependent enzymes.[2][8][9] The inactivation process typically involves the following steps:
-
Formation of an External Aldimine: The amino group of this compound displaces the active site lysine residue of the enzyme, forming a Schiff base (external aldimine) with the PLP cofactor.
-
Enzyme-Catalyzed Elimination: The enzyme's catalytic machinery facilitates the elimination of the chlorine atom from the β-carbon of this compound.
-
Formation of a Reactive Intermediate: This elimination results in the formation of a highly reactive α,β-unsaturated imine intermediate.
-
Covalent Modification: A nucleophilic residue in the enzyme's active site attacks this reactive intermediate, leading to the formation of a stable, covalent bond between the inhibitor and the enzyme. This covalent modification results in the irreversible inactivation of the enzyme.[2]
A diagram illustrating this general mechanism is provided in the visualization section (Figure 2).
Key Enzyme Targets
Several critical enzymes are targeted by this compound, leading to its diverse biological effects:
-
Alanine Racemase: This bacterial enzyme is a prime target of this compound.[10][11][12][13] Alanine racemase catalyzes the interconversion of L-alanine and D-alanine. D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls.[14][15][16][17] By irreversibly inhibiting alanine racemase, this compound depletes the intracellular pool of D-alanine, thereby disrupting cell wall synthesis and leading to bacterial cell lysis.[7][11] This is the primary basis for its antibacterial activity.
-
Transaminases (Aminotransferases): this compound inhibits various transaminases, which are crucial for amino acid metabolism.[13][18][19][20] These include:
-
Branched-Chain Amino Acid Transaminase (Transaminase B): Inhibition of this enzyme contributes to the requirement of isoleucine and valine for the growth of some bacteria in the presence of this compound.[10][14]
-
Alanine-Valine Transaminase (Transaminase C): Reversible inhibition of this enzyme also plays a role in the isoleucine and valine auxotrophy induced by this compound in E. coli.[10][13]
-
D-Amino Acid Transaminase: The D-isomer of this compound is a potent inhibitor of this enzyme.[21]
-
Aspartate Aminotransferase and Glutamate-Pyruvate Transaminase are also reported as targets.[2][18][20]
-
-
Threonine Deaminase: This enzyme, involved in the biosynthesis of isoleucine, is reversibly inhibited by this compound.[10][14]
-
L-Aspartate-β-Decarboxylase: this compound has been shown to interact with and inhibit this enzyme.[10][22]
Biological Effects
Antibacterial Activity
The most prominent biological effect of this compound is its antibacterial activity, which is a direct consequence of the inhibition of alanine racemase and subsequent disruption of peptidoglycan synthesis.[10][11][13][23] It exhibits activity against a range of Gram-positive and Gram-negative bacteria.[23] However, resistance can emerge, for instance, through the expression of enzymes like L-methionine-α-deamino-γ-mercaptomethane-lyase, which can degrade this compound.[24]
Effects on Amino Acid Metabolism
By inhibiting various transaminases and other enzymes involved in amino acid biosynthesis, this compound can significantly perturb cellular amino acid pools.[10][13][14] This can lead to auxotrophies for specific amino acids, as seen with the isoleucine and valine requirement in the presence of this compound.[10][13][14]
Cytotoxicity and Genotoxicity
While primarily studied for its antimicrobial properties, the interaction of this compound with essential enzymes raises concerns about its potential cytotoxicity to mammalian cells. Data on its genotoxicity is limited, and further investigation is required to fully characterize its safety profile for potential therapeutic applications.
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of this compound.
Table 1: Enzyme Inhibition Data for this compound
| Enzyme Target | Organism/Source | Inhibitor Isomer | Inhibition Type | Ki Value | IC50 Value | Reference(s) |
| Alanine Racemase | Escherichia coli | L-isomer | Irreversible | - | - | [12] |
| D-Amino Acid Transaminase | Bacillus sphaericus | D-isomer | Competitive | 10 µM | - | [21] |
| Transaminase B | Salmonella typhimurium | L-isomer | Irreversible | - | - | [14] |
| Alanine-Valine Transaminase (Transaminase C) | Escherichia coli K-12 | L-isomer | Reversible | - | - | [13] |
| Threonine Deaminase | Salmonella typhimurium | L-isomer | Reversible | - | - | [14] |
Note: "-" indicates that a specific value was not reported in the cited literature.
Table 2: Antibacterial Activity of this compound
| Bacterial Species | MIC (Minimum Inhibitory Concentration) | Reference(s) |
| Diplococcus pneumoniae | Not specified, but effective in vivo | [7][11] |
| Streptococcus pyogenes | Not specified, but effective in vivo | [7][11] |
| Bacillus subtilis | Not specified, but growth inhibited | [7][11] |
| Escherichia coli | Sensitive to 1 mM | [24] |
| Streptococcus mutans | Sensitive to 1 mM | [24] |
| Fusobacterium nucleatum | Resistant to 1 mM | [24] |
| Porphyromonas gingivalis | Resistant to 1 mM | [24] |
Table 3: Toxicity Data for this compound
| Assay Type | Organism/Cell Line | Endpoint | Value | Reference(s) |
| Acute Toxicity | Mice | LD50 (in vivo) | Data not consistently available | [7][11] |
| Cytotoxicity | Mammalian cell lines | IC50 | Data requires further investigation | [25][26] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.
Protocol for Determining the Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[11][22][27][28]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (e.g., 100 mM in sterile water or appropriate buffer)
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 1 x 106 CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial density will be approximately 5 x 105 CFU/mL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify bacterial growth.
-
Protocol for Enzyme Inhibition Assay (Alanine Racemase)
This protocol outlines a general method to determine the inhibitory effect of this compound on alanine racemase.[2][29][30]
Materials:
-
Purified alanine racemase
-
L-alanine (substrate)
-
D-amino acid oxidase (coupling enzyme)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or a similar HRP substrate)
-
This compound (inhibitor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microtiter plate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare solutions of L-alanine, D-amino acid oxidase, HRP, and Amplex Red in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing the reaction buffer, a fixed concentration of L-alanine, D-amino acid oxidase, HRP, and Amplex Red.
-
Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period if investigating time-dependent inhibition.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding a fixed amount of alanine racemase to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the HRP substrate. The rate of fluorescence increase is proportional to the rate of D-alanine production.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the reaction velocity as a function of the this compound concentration to determine the IC50 value.
-
To determine the Ki, perform the assay at multiple substrate (L-alanine) and inhibitor (this compound) concentrations. Analyze the data using Michaelis-Menten kinetics and appropriate models for irreversible or reversible inhibition (e.g., Lineweaver-Burk or Dixon plots, or non-linear regression analysis).[1][2][12][29][30]
-
Protocol for Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[15][16][17][31]
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).[25][26]
-
Visualizations
Bacterial Peptidoglycan Synthesis Pathway
Figure 1: Simplified workflow of bacterial peptidoglycan synthesis and the point of inhibition by this compound.
Mechanism of Suicide Inhibition of PLP-Dependent Enzymes
Figure 2: General mechanism of suicide inhibition of a PLP-dependent enzyme by this compound.
Experimental Workflow for MIC Determination
Figure 3: A simplified experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion
This compound serves as a powerful tool for studying bacterial physiology and enzyme mechanisms. Its well-defined mode of action, primarily through the irreversible inhibition of alanine racemase, makes it a valuable lead compound in the development of novel antibacterial agents. However, a thorough understanding of its effects on other host enzymes and its overall toxicity profile is crucial for its translation into clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives.
References
- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-institut.de [beilstein-institut.de]
- 4. d-nb.info [d-nb.info]
- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suicide inhibition - Wikipedia [en.wikipedia.org]
- 9. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. cdn.graphpad.com [cdn.graphpad.com]
- 13. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of growth of Salmonella typhimurium and of threonine deaminase and transaminase B by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Kinetic studies of chloride inhibition in aspartate aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 22. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 23. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Chloroalanine as an Alanine Racemase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine racemase (Alr) is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall. The absence of this enzyme in humans makes it an attractive target for the development of novel antibacterial agents. 3-Chloroalanine, an unnatural amino acid, has been identified as a potent inhibitor of alanine racemase, demonstrating significant promise in the field of antimicrobial research and drug development. Both the D- and L-isomers of β-chloroalanine have been shown to inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli[1]. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound as an inhibitor of alanine racemase.
Mechanism of Action
This compound acts as a mechanism-based inhibitor, also known as a suicide inhibitor, of alanine racemase. The inactivation of the Salmonella typhimurium dadB alanine racemase by both D- and L-isomers of β-chloroalanine has been studied[2]. The enzyme recognizes this compound as a substrate and initiates a catalytic process. This process, however, leads to the formation of a reactive intermediate that covalently binds to the pyridoxal phosphate (PLP) cofactor and/or an active site residue, leading to the irreversible inactivation of the enzyme. Studies with extracts of E. coli and B. subtilis treated with β-chloro-D-alanine showed a 90-95% inhibition of alanine racemase activity[1]. This inhibition disrupts the supply of D-alanine, thereby interfering with peptidoglycan synthesis and ultimately leading to bacterial cell death.
Data Presentation
Quantitative Inhibition Data
While specific IC50 and Ki values for this compound against alanine racemase from various bacterial species are not extensively reported in the readily available literature, the following table summarizes the available quantitative and semi-quantitative data on its inhibitory activity.
| Inhibitor | Target Enzyme | Bacterial Species | Inhibition Data | Reference |
| β-Chloro-D-alanine | Alanine Racemase | E. coli & B. subtilis | 90-95% inhibition of enzyme activity in cell extracts | [1] |
| β-Chloro-L-alanine | Alanine Racemase | E. coli JSR-O | Time-dependent inactivation | [3] |
| D-Chlorovinylglycine (analog) | Alanine Racemase | E. coli B | Second-order rate constant (k_inact) = 122 ± 14 M⁻¹s⁻¹ | [4] |
Minimum Inhibitory Concentration (MIC) Data
The antibacterial efficacy of this compound is demonstrated by its ability to inhibit the growth of various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Data not readily available | - | - |
| Related compounds have shown broad-spectrum activity | Various Gram-positive and Gram-negative bacteria | - | [5] |
Note: Specific MIC values for this compound against a range of bacteria are not consistently reported in the reviewed literature. Researchers are encouraged to determine these values experimentally for their specific strains of interest.
Experimental Protocols
In Vitro Alanine Racemase Activity Assay (Enzyme-Coupled Assay)
This protocol describes a common method to measure the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the reduction of NAD+ by L-alanine dehydrogenase.
Materials:
-
Purified alanine racemase
-
D-alanine
-
L-alanine dehydrogenase
-
NAD+
-
Tricine buffer (100 mM, pH 9.1)
-
This compound (inhibitor)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tricine/NaOH (pH 9.1), 10 mM NAD+, and 0.15 units of L-alanine dehydrogenase.
-
Substrate and Inhibitor Addition: Add D-alanine to the reaction mixture at various concentrations (e.g., 0.1–2.0 mM). For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a specific time before adding the substrate.
-
Initiate the Reaction: Start the reaction by adding a known amount of purified alanine racemase (e.g., 100-500 ng/mL) to the reaction mixture. The final volume should be consistent for all reactions (e.g., 1 mL).
-
Monitor the Reaction: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm at 37°C for a set period (e.g., 10 minutes). The increase in absorbance corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Inhibitor: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the diluted inhibitor. Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
In Vivo Antibacterial Activity in a Mouse Myositis Model
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a mouse model of bacterial infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Bacterial strain (e.g., E. coli) cultured to mid-log phase
-
This compound solution for injection (sterile)
-
Phosphate-buffered saline (PBS)
-
Anesthesia
-
Surgical tools
-
Homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Infection: Anesthetize the mice and induce a localized muscle infection by injecting a specific number of colony-forming units (CFU) of the bacterial strain (e.g., 1 x 10^7 CFU) into the thigh muscle.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection). A control group should receive a vehicle control (e.g., PBS).
-
Monitoring: Monitor the health of the mice over a specific period (e.g., 24-48 hours).
-
Bacterial Load Determination: At the end of the experiment, euthanize the mice and aseptically collect the infected muscle tissue. Homogenize the tissue in sterile PBS.
-
Enumeration: Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates. Incubate the plates and count the number of CFU to determine the bacterial load in the infected tissue.
-
Data Analysis: Compare the bacterial loads between the treated and control groups to assess the in vivo efficacy of this compound.
Visualizations
Signaling Pathway: Peptidoglycan Biosynthesis and Alanine Racemase Inhibition
Caption: Inhibition of peptidoglycan synthesis by this compound.
Experimental Workflow: In Vitro Alanine Racemase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship: Mechanism-Based Inhibition
Caption: The process of mechanism-based inhibition.
References
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of the dadB Salmonella typhimurium alanine racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide sequencing, and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloroalanine Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroalanine (3-CA) is a reactive amino acid analog that has been identified as an inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes. Its mechanism of action often involves irreversible inhibition, where the inhibitor forms a covalent bond with the enzyme, leading to its inactivation. This property makes this compound a valuable tool for studying enzyme mechanisms and a potential lead compound for drug development, particularly in the context of antimicrobial agents. This document provides a detailed protocol for assessing the inhibitory activity of this compound against target enzymes, a summary of its known enzymatic targets, and a workflow for the experimental procedure.
Enzymes Inhibited by this compound
This compound has been shown to inhibit a variety of enzymes, primarily those involved in amino acid metabolism. Both the D- and L-isomers of this compound can exhibit inhibitory effects.[1] Key enzymatic targets include:
-
Alanine Racemase (Alr): This bacterial enzyme is crucial for cell wall biosynthesis as it catalyzes the racemization of L-alanine to D-alanine, an essential component of peptidoglycan.[1] Inhibition of alanine racemase is a key mechanism for the antibacterial activity of this compound.[1][2] The inactivation of alanine racemase by this compound is a time-dependent process.[2]
-
Alanine Aminotransferase (ALT): Also known as glutamic-pyruvic transaminase (GPT), this enzyme plays a central role in amino acid metabolism by catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate to form glutamate and pyruvate.[3][4] 3-Chloro-L-alanine acts as an affinity label for alanine aminotransferase.
-
Threonine Deaminase: This enzyme is involved in the biosynthesis of isoleucine and is inhibited by β-chloro-L-alanine.[5]
-
Transaminase B: This enzyme is involved in the biosynthesis of isoleucine and valine and is irreversibly inactivated by β-chloro-L-alanine.[5]
-
D-glutamate-D-alanine transaminase: The activity of this enzyme was found to be significantly inhibited by β-chloro-D-alanine in extracts of E. coli and B. subtilis.[1]
Data Presentation
While the inhibitory effects of this compound on various enzymes are documented, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are not consistently reported in the available literature. The table below summarizes the known inhibitory activities and notes where quantitative data is sparse.
| Enzyme Target | Organism/Source | Type of Inhibition | Quantitative Data (IC50/Ki) | Reference |
| Alanine Racemase | Escherichia coli, Bacillus subtilis | Time-dependent, Irreversible | 90-95% inhibition observed | [1] |
| Alanine Aminotransferase (ALT) | Rat Liver, various tissues | Affinity Labeling | Not specified | |
| Threonine Deaminase | Salmonella typhimurium | Reversible | Not specified | [5] |
| Transaminase B | Salmonella typhimurium | Irreversible | Not specified | [5] |
| D-glutamate-D-alanine transaminase | Escherichia coli, Bacillus subtilis | Not specified | 90-95% inhibition observed | [1] |
Experimental Protocols
This section provides a generalized, detailed protocol for determining the inhibitory effect of this compound on a target enzyme. The example focuses on a spectrophotometric assay for Alanine Racemase, a common target for this inhibitor. The principles can be adapted for other target enzymes with appropriate modifications to the substrate and detection method.
Protocol 1: Alanine Racemase Inhibition Assay
This protocol utilizes a coupled-enzyme assay to determine alanine racemase activity. The production of D-alanine by alanine racemase is coupled to the activity of D-amino acid oxidase, which in the presence of horseradish peroxidase (HRP) and a suitable chromogenic substrate, produces a colored product that can be measured spectrophotometrically.
Materials:
-
Purified Alanine Racemase
-
L-alanine (substrate)
-
This compound (inhibitor)
-
D-amino acid oxidase (coupling enzyme)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red, o-phenylenediamine dihydrochloride)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-alanine in assay buffer.
-
Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a solution of D-amino acid oxidase and HRP in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the final working concentration just before use. Protect from light.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well microplate, add a fixed amount of purified alanine racemase to each well.
-
Add varying concentrations of this compound to the wells. For the control wells, add an equivalent volume of assay buffer.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for potential time-dependent inhibition.
-
-
Initiation of the Enzymatic Reaction:
-
To each well, add the L-alanine substrate to initiate the racemization reaction.
-
Simultaneously or immediately after, add the coupling enzyme mixture (D-amino acid oxidase and HRP) and the chromogenic substrate.
-
-
Data Acquisition:
-
Immediately place the microplate in a microplate reader.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 570 nm for Amplex Red) in a kinetic mode, taking readings every 1-2 minutes for a total of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualization
Below are diagrams illustrating the signaling pathway of alanine racemase inhibition and the experimental workflow for the inhibition assay.
Caption: Mechanism of Alanine Racemase inhibition by this compound.
Caption: Experimental workflow for the this compound enzyme inhibition assay.
References
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. mmpc.org [mmpc.org]
- 5. Inhibition of growth of Salmonella typhimurium and of threonine deaminase and transaminase B by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 3-Chloroalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroalanine (Cl-Ala) is an unnatural amino acid that serves as a valuable building block in the synthesis of modified peptides. Its incorporation can introduce unique chemical reactivity and conformational constraints, making it a useful tool for various research applications, including the development of enzyme inhibitors and probes for studying biological processes. These application notes provide a comprehensive guide to the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS), covering both Fmoc and Boc protection strategies.
Properties of this compound
This compound is a derivative of alanine with a chlorine atom replacing one of the β-hydrogens.[1][2] This substitution imparts distinct chemical properties that must be considered during peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClNO₂ | [2] |
| Molecular Weight | 123.54 g/mol | [2] |
| Appearance | White, water-soluble solid | [1] |
| Chirality | Exists as L- and D-enantiomers | [2] |
Applications in Peptide Science
The primary application of peptides containing this compound is in the development of mechanism-based enzyme inhibitors. The chloro-substituted side chain can act as a reactive group, forming covalent bonds with active site residues of target enzymes.
A key example is the use of this compound-containing peptides as antibacterial agents. These peptides are designed to be transported into bacterial cells, where they are hydrolyzed to release this compound.[3] This amino acid then acts as a suicide substrate for enzymes like alanine racemase, which is crucial for bacterial cell wall synthesis.[3][4][5] Inactivation of this enzyme leads to cell death, making these peptides promising candidates for novel antibiotics.[3][4]
Experimental Protocols
The following protocols outline the general procedures for incorporating this compound into a peptide sequence using both Fmoc and Boc solid-phase peptide synthesis (SPPS). It is important to note that the reactivity of the chloro group may necessitate optimization of these standard protocols to minimize potential side reactions.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is a widely used method for peptide synthesis due to its mild deprotection conditions.
Protocol 1: Fmoc-SPPS Cycle for this compound Incorporation
| Step | Procedure | Reagents and Solvents | Time | Notes |
| 1. Resin Swelling | Swell the resin in DMF in a reaction vessel. | DMF | 1-2 hours | Proper swelling is crucial for efficient synthesis. |
| 2. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. | 20% Piperidine in DMF | 2 x 10 min | The appearance of a yellow color indicates Fmoc cleavage. |
| 3. Washing | Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group. | DMF | 5 x 1 min | Thorough washing is essential to prevent side reactions. |
| 4. Coupling | Couple the Fmoc-3-chloroalanine-OH to the deprotected N-terminus of the peptide chain using a suitable coupling agent. | Fmoc-3-chloroalanine-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIPEA (6 eq.) in DMF | 1-2 hours | The reaction can be monitored using a Kaiser test. A negative test (yellow beads) indicates complete coupling. |
| 5. Washing | Wash the resin with DMF and DCM to remove excess reagents and byproducts. | DMF, DCM | 5 x 1 min | |
| 6. Repeat | Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. | |||
| 7. Final Cleavage and Deprotection | After the final coupling and deprotection cycle, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. | Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | 2-3 hours | Scavengers are included to prevent side reactions with sensitive amino acids. |
| 8. Peptide Precipitation and Purification | Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase HPLC. | Cold Diethyl Ether | 30 min at -20°C |
Potential Side Reactions in Fmoc-SPPS:
-
Elimination to Dehydroalanine: The presence of a base (piperidine) during Fmoc deprotection can potentially lead to the elimination of HCl from the this compound side chain, forming a dehydroalanine residue. This can be minimized by keeping deprotection times as short as possible.
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, piperidine can catalyze the formation of a cyclic aspartimide, which can lead to racemization and the formation of β-aspartyl peptides.[6]
Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy utilizes acid-labile protecting groups.
Protocol 2: Boc-SPPS Cycle for this compound Incorporation
| Step | Procedure | Reagents and Solvents | Time | Notes |
| 1. Resin Swelling | Swell the resin in DCM in a reaction vessel. | DCM | 1-2 hours | |
| 2. Boc Deprotection | Treat the resin with 50% TFA in DCM to remove the Boc protecting group from the N-terminus. | 50% TFA in DCM | 20-30 min | |
| 3. Washing | Wash the resin with DCM to remove excess TFA. | DCM | 5 x 1 min | |
| 4. Neutralization | Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DCM. | 10% DIPEA in DCM | 2 x 5 min | |
| 5. Washing | Wash the resin with DCM. | DCM | 5 x 1 min | |
| 6. Coupling | Couple the Boc-3-chloroalanine-OH to the deprotected N-terminus using a suitable coupling agent. | Boc-3-chloroalanine-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIPEA (6 eq.) in DMF | 1-2 hours | Monitor with a Kaiser test. |
| 7. Washing | Wash the resin with DMF and DCM. | DMF, DCM | 5 x 1 min | |
| 8. Repeat | Repeat steps 2-7 for each subsequent amino acid. | |||
| 9. Final Cleavage and Deprotection | Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF. | Anhydrous HF with scavengers (e.g., anisole) | 1 hour at 0°C | Caution: HF is extremely corrosive and toxic. Handle with appropriate safety precautions. |
| 10. Peptide Precipitation and Purification | Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC. | Cold Diethyl Ether | 30 min at -20°C |
Potential Side Reactions in Boc-SPPS:
-
Acid Lability of the Chloro Group: The strong acidic conditions (TFA for deprotection, HF for cleavage) could potentially lead to side reactions involving the chloro group, although specific data on this is limited. Careful monitoring of the product by mass spectrometry is recommended.
Characterization of this compound Containing Peptides
After synthesis and purification, it is essential to characterize the peptide to confirm its identity and purity.
| Technique | Purpose | Expected Outcome |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity analysis and purification. | A single major peak indicating a pure compound. |
| Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | Confirmation of molecular weight. | The observed mass should match the calculated mass of the peptide containing this compound. |
| Tandem Mass Spectrometry (MS/MS) | Sequence verification. | Fragmentation pattern should confirm the presence and position of the this compound residue. |
| Amino Acid Analysis | Confirmation of amino acid composition. | The analysis should confirm the presence of all expected amino acids in the correct ratios. |
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow for Fmoc-SPPS
References
- 1. Chloroalanine - Wikipedia [en.wikipedia.org]
- 2. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of chloroalanyl antibacterial peptides. Identification of the intracellular enzymes inactivated on treatment of Escherichia coli JSR-O with the dipeptide beta Cl-LAla-beta Cl-LAla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloralanyl and propargylglycyl dipeptides. Suicide substrate containing antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloroalanine: A Versatile Precursor for the Synthesis of Novel Amino Acids
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloroalanine, a non-proteinogenic amino acid, has emerged as a highly versatile and valuable building block in the synthesis of novel and unnatural amino acids. Its strategic importance lies in the reactive C-Cl bond at the β-position, which can be readily displaced by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the creation of amino acids with unique structural and chemical properties. These novel amino acids are of significant interest in drug discovery, peptide engineering, and materials science, offering the potential to develop new therapeutics, probes, and biomaterials with enhanced or entirely new functionalities.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of novel amino acids, covering both chemical and enzymatic approaches.
Data Presentation
Table 1: Synthesis of 3-Chloro-L-alanine from L-Serine
| Catalyst/Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Chlorosuccinimide (NCS), Thiourea | Dichloromethane | Room Temp | 2 | 77.0 | [1] |
| NCS, N,N'-Dimethylthiourea | Dichloromethane | Room Temp | 2 | 86.0 | [1] |
| NCS, 1,1,3,3-Tetramethylthiourea | Dichloromethane | Room Temp | 2 | 83.0 | [1] |
| NCS, N,N'-Dimethylthiourea | Tetrahydrofuran | Room Temp | 2 | 79.0 | [1] |
| NCS, N,N'-Dimethylthiourea | Acetonitrile | Room Temp | 2 | 89.0 | [1] |
Table 2: Enzymatic Synthesis of Novel Amino Acids from 3-Chloro-D-alanine
| Enzyme | Nucleophile | Product | Conversion (%) | Reference |
| 3-Chloro-D-alanine chloride-lyase (from Pseudomonas putida CR 1-1) | Sodium Hydrosulfide (NaSH) | D-Cysteine | 94 | [2] |
Table 3: Chemical Synthesis of a Novel Amino Acid from a Serine Derivative
| Starting Material | Reagents | Product | Yield (%) | Reference |
| N-(Benzyloxycarbonyl)-L-serine β-lactone | Pyrazole, Triethylamine | Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine | 37 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-L-alanine from L-Serine
This protocol describes a general procedure for the chlorination of L-serine using N-chlorosuccinimide (NCS) and a thiourea catalyst.[1]
Materials:
-
L-Serine
-
Dichloromethane (DCM)
-
N,N'-Dimethylthiourea
-
N-Chlorosuccinimide (NCS)
-
Ethanol
Procedure:
-
In a four-necked flask, add L-serine (e.g., 50.0 g) and dichloromethane (e.g., 200.0 g).
-
Add N,N'-dimethylthiourea (e.g., 23.0 g) to the suspension and stir at room temperature for 30 minutes.
-
Under rapid stirring, add N-chlorosuccinimide (e.g., 95.4 g) dropwise.
-
Continue the reaction for two hours after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add ethanol (e.g., 220.0 g) to the residue and stir for 1 hour.
-
Filter the solid product, wash with a small amount of ethanol, and dry under vacuum to obtain 3-chloro-L-alanine.
Protocol 2: Enzymatic Synthesis of D-Cysteine from Racemic this compound
This protocol outlines the enantiomer-specific synthesis of D-cysteine using 3-chloro-D-alanine chloride-lyase.[2]
Materials:
-
Racemic this compound
-
Sodium hydrosulfide (NaSH)
-
Pseudomonas putida CR 1-1 cells (as a source of 3-chloro-D-alanine chloride-lyase)
-
Phenylhydrazine (for treatment of cells to inhibit side reactions)
-
Buffer solution (e.g., potassium phosphate buffer)
Procedure:
-
Cultivate Pseudomonas putida CR 1-1 cells to express 3-chloro-D-alanine chloride-lyase.
-
Harvest the cells and treat them with phenylhydrazine to inhibit enzymes that degrade L-chloroalanine or convert it to L-cysteine.
-
Prepare a reaction mixture containing the treated bacterial cells, racemic this compound, and sodium hydrosulfide in a suitable buffer.
-
Incubate the reaction mixture under optimized conditions of temperature and pH.
-
Monitor the reaction progress by analyzing the consumption of 3-chloro-D-alanine and the formation of D-cysteine.
-
Upon completion, separate the D-cysteine from the reaction mixture. 81% of the L-chloroalanine can be recovered unaltered.
Protocol 3: Enzymatic Synthesis of Tryptophan Analogs using Tryptophan Synthase
This protocol provides a general framework for the synthesis of tryptophan analogs from 3-chloro-L-alanine and various indole derivatives using tryptophan synthase.[1][4]
Materials:
-
3-Chloro-L-alanine
-
Substituted indole (e.g., 5-fluoroindole, 6-methylindole)
-
Tryptophan synthase (or cell lysate containing the enzyme)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer)
Procedure:
-
Prepare a reaction mixture containing 3-chloro-L-alanine, the desired indole derivative, tryptophan synthase, and PLP in a buffer solution.
-
Incubate the reaction at an optimal temperature (e.g., 37 °C) and pH.
-
Monitor the formation of the tryptophan analog using analytical techniques such as HPLC or LC-MS.
-
Yields are typically higher for 5- and 6-substituted indoles compared to 4- or 7-substituted indoles due to steric hindrance within the enzyme's active site.[1]
-
Purify the resulting tryptophan analog from the reaction mixture.
Visualizations
Caption: Chemical synthesis of this compound from L-serine.
Caption: General workflow for enzymatic synthesis of novel amino acids.
Caption: Mechanism of tryptophan analog synthesis by Tryptophan Synthase.
References
Application of 3-Chloroalanine in Antibacterial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroalanine (3-CA) is a halogenated analog of the amino acid alanine. It has garnered significant interest in the field of antibacterial research due to its mechanism-based inhibition of key bacterial enzymes, particularly those involved in cell wall biosynthesis. Both D- and L-isomers of this compound have demonstrated inhibitory effects on the growth of a range of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli[1][2]. This document provides detailed application notes and protocols for the use of this compound in antibacterial studies, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action
The primary antibacterial mechanism of this compound involves the irreversible inhibition of alanine racemase , a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine. D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall. By inhibiting alanine racemase, this compound disrupts cell wall synthesis, leading to bacterial cell death. Evidence suggests that this compound acts as a suicide substrate for alanine racemase[1][2].
In addition to alanine racemase, this compound has been shown to inhibit other pyridoxal phosphate (PLP)-dependent enzymes, such as D-glutamate-D-alanine transaminase and L-alanine aminotransferase, further contributing to its antibacterial activity[1].
Data Presentation: Antibacterial Activity of this compound
The following table summarizes the known antibacterial activity of this compound and its derivatives against various bacterial species.
| Compound | Bacterial Species | Gram Stain | Activity | Concentration/MIC | Citation |
| 3-Chloro-DL-alanine | Streptococcus mutans | Gram-positive | Sensitive | 1 mM | [3][4] |
| 3-Chloro-DL-alanine | Escherichia coli | Gram-negative | Sensitive | 1 mM | [3][4] |
| 3-Chloro-DL-alanine | Fusobacterium nucleatum | Gram-negative | Resistant | 1 mM | [3][4] |
| 3-Chloro-DL-alanine | Porphyromonas gingivalis | Gram-negative | Resistant | 1 mM | [3][4] |
| β-Chloro-D-alanine | Diplococcus pneumoniae | Gram-positive | Inhibits growth | Not specified | [1][2] |
| β-Chloro-D-alanine | Streptococcus pyogenes | Gram-positive | Inhibits growth | Not specified | [1][2] |
| β-Chloro-D-alanine | Bacillus subtilis | Gram-positive | Inhibits growth | Not specified | [1][2] |
| β-Chloro-D-alanine | Escherichia coli | Gram-negative | Inhibits growth | Not specified | [1][2] |
| β-Cl-LAla-β-Cl-LAla (dipeptide) | Gram-negative species | Gram-negative | Inhibitory | 1.56-12.5 µg/ml | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound (D-, L-, or DL-isomers)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 10 mg/mL. Filter-sterilize the solution.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (broth and inoculum, no inhibitor) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Alanine Racemase Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of alanine racemase by this compound.
Materials:
-
Purified alanine racemase
-
This compound
-
L-alanine
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
O-phenylenediamine dihydrochloride (OPD) or another suitable chromogenic substrate for HRP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microtiter plate, prepare a reaction mixture containing the reaction buffer, L-alanine, DAAO, HRP, and the chromogenic substrate.
-
Pre-incubation with Inhibitor: Add varying concentrations of this compound to the reaction mixtures and pre-incubate with purified alanine racemase for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-alanine to the pre-incubated mixture.
-
Measurement of Activity: The alanine racemase will convert L-alanine to D-alanine. DAAO will then oxidize the newly formed D-alanine, producing hydrogen peroxide (H₂O₂). HRP will use H₂O₂ to oxidize the chromogenic substrate, resulting in a color change. Monitor the change in absorbance at the appropriate wavelength for the chosen substrate over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each concentration of this compound compared to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: In Vivo Efficacy Study in a Murine Infection Model
This protocol provides a general framework for assessing the in vivo antibacterial efficacy of this compound in a mouse model of bacterial infection. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound
-
Pathogenic bacterial strain (e.g., Streptococcus pneumoniae, Escherichia coli)
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
Sterile saline or appropriate vehicle for drug administration
-
Bacterial culture medium
-
Materials for bacterial enumeration (e.g., agar plates, incubator)
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Infection:
-
Culture the pathogenic bacteria to the mid-logarithmic phase.
-
Induce infection in mice via an appropriate route (e.g., intraperitoneal, intravenous, or intramuscular injection) with a predetermined lethal or sub-lethal dose of the bacterial suspension.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), administer this compound to the treatment group of mice. The dose and route of administration (e.g., oral, intraperitoneal) should be determined based on preliminary toxicity and pharmacokinetic studies.
-
Administer the vehicle alone to the control group.
-
-
Monitoring: Monitor the mice for signs of illness, and record survival rates over a defined period (e.g., 7-14 days).
-
Bacterial Load Determination (Optional): At specific time points post-treatment, a subset of mice from each group can be euthanized, and target organs (e.g., spleen, liver, lungs) can be harvested. Homogenize the organs and perform serial dilutions to plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the survival rates between the treated and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis). Compare the bacterial loads in the organs of the treated and control groups.
Conclusion
This compound represents a promising scaffold for the development of novel antibacterial agents due to its well-defined mechanism of action targeting essential bacterial enzymes. The protocols and data presented in this document provide a foundation for researchers to explore the antibacterial potential of this compound and its derivatives in further detail. Future studies should focus on establishing a broader spectrum of activity, optimizing its efficacy and safety profiles, and exploring synergistic combinations with other antibiotics.
References
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. db.cngb.org [db.cngb.org]
- 5. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of 3-Chloroalanine for Threonine Deaminase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 3-Chloroalanine against threonine deaminase. Threonine deaminase is a key enzyme in the biosynthetic pathway of isoleucine, making it a potential target for antimicrobial and herbicide development.[1] 3-Chloro-L-alanine (also known as β-Chloro-L-alanine) has been identified as an inhibitor of threonine deaminase.[2][3][4] This application note includes detailed protocols for a continuous spectrophotometric assay of threonine deaminase activity and the subsequent determination of the IC50 value for this compound. Furthermore, it presents a framework for data analysis and visualization to ensure robust and reproducible results.
Introduction
Threonine deaminase (EC 4.3.1.19), also known as threonine dehydratase, catalyzes the deamination of L-threonine to α-ketobutyrate and ammonia, the first committed step in the biosynthesis of L-isoleucine.[5][6][7] As this pathway is essential in bacteria, fungi, and plants, but absent in animals, threonine deaminase represents an attractive target for the development of selective inhibitors. This compound is an amino acid analog that has been shown to inhibit the growth of various bacteria.[8] Its inhibitory activity has been attributed, in part, to its effect on several enzymes, including threonine deaminase.[2][3]
The IC50 value is a critical parameter in drug discovery and development, quantifying the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value is indicative of a more potent inhibitor. This document outlines the necessary steps to accurately and efficiently determine the IC50 of this compound for threonine deaminase.
Signaling Pathway and Inhibition
Threonine deaminase is a key regulatory enzyme in the branched-chain amino acid biosynthetic pathway. The product of the pathway, isoleucine, acts as a feedback inhibitor, while valine can act as an activator, highlighting the complex allosteric regulation of the enzyme.[5] this compound acts as an inhibitor, interfering with the catalytic activity of the enzyme and thus disrupting the production of isoleucine.
Experimental Protocols
Materials and Reagents
-
Threonine Deaminase (e.g., from Escherichia coli)
-
L-Threonine
-
This compound
-
Tris-HCl buffer
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate (K₂HPO₄)
-
Disodium EDTA (Na₂EDTA)
-
Dithiothreitol (DTT)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
96-well microplates
-
Spectrophotometer (plate reader)
Protocol 1: Threonine Deaminase Activity Assay
This protocol is adapted from a method for measuring threonine deaminase activity by quantifying the formation of the product, α-ketobutyrate.[1] The α-ketobutyrate reacts with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a colored hydrazone, which can be measured spectrophotometrically at 515 nm after alkalinization.
1. Reagent Preparation:
- Assay Buffer (0.1 M Tris-HCl, pH 9.0): Prepare a 0.1 M solution of Tris-HCl and adjust the pH to 9.0.
- Substrate Stock Solution (600 mM L-Threonine): Dissolve the appropriate amount of L-Threonine in the assay buffer.
- Cofactor Solution (0.4 mM Pyridoxal Phosphate): Dissolve PLP in the assay buffer.
- Enzyme Dilution Buffer (20 mM K₂HPO₄, pH 8.0, 2 mM Na₂EDTA, 2 mM DTE, 1 mM PMSF): Prepare the buffer and add PMSF fresh just before use.
- Reaction Mix: For each reaction, prepare a mix containing:
- 300 µL of assay mixture (0.1 M Tris-HCl, pH 9.0, 60 mM threonine, 0.3 M K₂HPO₄, 0.3 mM Na₂EDTA, 0.3 mM DTT, and 0.04 mM pyridoxal phosphate).[1]
- Stopping Reagent (50% w/v Trichloroacetic Acid - TCA): Prepare a 50% solution of TCA in water.
- Color Reagent (0.1% w/v DNPH in 2 N HCl): Dissolve DNPH in 2 N HCl.
- Alkalinization Reagent (2.5 N KOH): Prepare a 2.5 N solution of KOH in water.
2. Enzyme Preparation:
- Dilute the threonine deaminase to a suitable working concentration in the enzyme dilution buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
3. Assay Procedure:
- Add 200 µL of the diluted enzyme solution to a microcentrifuge tube.
- Add 300 µL of the reaction mix to initiate the reaction.
- Incubate the reaction mixture at 30°C for 30 minutes.[1]
- Stop the reaction by adding 200 µL of 50% TCA.[1]
- Add 200 µL of the color reagent (0.1% DNPH in 2 N HCl) and incubate at room temperature for 20 minutes.[1]
- Add 0.9 mL of 2.5 N KOH to develop the color.[1]
- After 15 minutes, transfer 200 µL of the final solution to a 96-well plate and measure the absorbance at 515 nm.[1]
- Prepare a blank reaction with no enzyme to subtract the background absorbance.
Protocol 2: IC50 Determination of this compound
1. Reagent Preparation:
- Prepare all reagents as described in Protocol 1.
- Inhibitor Stock Solution (e.g., 100 mM this compound): Prepare a stock solution of this compound in the assay buffer. From this, prepare a series of dilutions to cover a wide range of concentrations (e.g., from 1 µM to 10 mM).
2. Assay Procedure:
- Set up a series of reactions in a 96-well plate format. For each concentration of this compound, and for the no-inhibitor control, prepare triplicate wells.
- In each well, add:
- A fixed volume of diluted threonine deaminase solution.
- A volume of the corresponding this compound dilution (or assay buffer for the 0% inhibition control).
- Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
- Initiate the reaction by adding the reaction mix (containing L-threonine).
- Follow the incubation, stopping, and color development steps as described in Protocol 1.
- Include a "no enzyme" control for background subtraction and a "no inhibitor" control representing 100% enzyme activity.
Data Presentation and Analysis
Quantitative Data Summary
The following tables present hypothetical but realistic data for the determination of the Michaelis-Menten constant (Km) for L-threonine and the IC50 of this compound.
Table 1: Kinetic Parameters of Threonine Deaminase for L-Threonine
| Parameter | Value | Source Organism |
| Khalf (Km) | 7.3 mM | Escherichia coli |
| Vmax | (To be determined experimentally) | Escherichia coli |
| Hill Coefficient (nH) | 2.09 | Escherichia coli |
Note: The K_half value is reported for the allosteric enzyme from E. coli, which exhibits cooperative binding.[9]
Table 2: Hypothetical Data for IC50 Determination of this compound
| [this compound] (µM) | Log [this compound] | Average Absorbance (515 nm) | % Inhibition |
| 0 (Control) | - | 1.250 | 0 |
| 1 | 0 | 1.188 | 5 |
| 10 | 1 | 0.938 | 25 |
| 50 | 1.7 | 0.625 | 50 |
| 100 | 2 | 0.438 | 65 |
| 500 | 2.7 | 0.188 | 85 |
| 1000 | 3 | 0.125 | 90 |
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average absorbance of the "no enzyme" blank from all other absorbance readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Absorbance_with_inhibitor / Absorbance_without_inhibitor)) * 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor.
Logical Relationship for IC50 Calculation
The following diagram illustrates the relationship between inhibitor concentration and enzyme inhibition, leading to the determination of the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of growth of Salmonella typhimurium and of threonine deaminase and transaminase B by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Chloro-L-alanine | 2731-73-9 | Antibacterial | MOLNOVA [molnova.com]
- 5. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 6. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of a Stock Solution of 3-Chloroalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroalanine is an unnatural, halogenated amino acid derivative used in biochemical research and drug development.[1][2] It acts as an inhibitor for several enzymes, including alanine racemase and threonine deaminase, making it a valuable tool for studying metabolic pathways and as a potential bacteriostatic agent.[3][4] Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and safe handling.
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClNO₂ | [5][6][7] |
| Molecular Weight | 123.54 g/mol | [5][6][7] |
| Appearance | White to off-white crystalline solid | [1][6][8] |
| Melting Point | 156-157 °C | [1][8] |
| Solubility (Water) | Soluble. ≥ 30 mg/mL (242.84 mM) | [4][6] |
| Solubility (DMSO) | Slightly soluble. The hydrochloride salt is soluble at 100 mg/mL with sonication. | [8][9] |
Safety and Handling Precautions
This compound is an irritant and requires careful handling in a laboratory setting.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles that conform to EU EN166 or US NIOSH standards.[10]
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3] After handling, wash hands thoroughly.
-
First Aid:
-
Spills: Sweep or vacuum up spilled material and place it into a suitable container for disposal.[3]
Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of 10 mL of a 100 mM this compound stock solution in water. Adjust calculations as needed for different concentrations or volumes.
Materials and Equipment:
-
This compound (solid, MW: 123.54 g/mol )
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Analytical balance
-
10 mL volumetric flask
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter and syringe (for sterile applications)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Workflow Diagram:
Caption: Experimental workflow for preparing this compound stock solution.
Procedure:
-
Calculate the Required Mass:
-
Use the following formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 10 mL of a 100 mM solution: Mass = 0.1 mol/L × 0.010 L × 123.54 g/mol = 0.1235 g (or 123.5 mg)
-
-
Weigh the this compound:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh out 123.5 mg of this compound powder using a spatula.
-
-
Dissolve the Compound:
-
Transfer the weighed powder into the 10 mL volumetric flask.
-
Add approximately 7-8 mL of high-purity water.
-
Add a small magnetic stir bar and place the flask on a magnetic stirrer.
-
Stir until the solid is completely dissolved. This compound is water-soluble, but gentle agitation will speed up the process.
-
-
Adjust to Final Volume:
-
Once dissolved, carefully add water to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Sterilization (for cell culture or biological applications):
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into a sterile container. This method is recommended as autoclaving may degrade the compound.[4]
-
-
Aliquoting and Storage:
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | 4°C (sealed, away from moisture) | 2 years | [4] |
| Solid Powder | -20°C | 3 years | [4] |
| Stock Solution (in solvent) | -20°C | 1 month to 1 year | [4][9] |
| Stock Solution (in solvent) | -80°C | 6 months to 2 years | [4][9] |
Note: When ready to use, thaw an aliquot at room temperature or on ice. Do not refreeze partially used aliquots.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chloroalanine - Wikipedia [en.wikipedia.org]
- 7. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Chloro-L-alanine - Safety Data Sheet [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. echemi.com [echemi.com]
Probing the Secrets of Enzyme Active Sites with 3-Chloroalanine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Chloroalanine, a non-proteinogenic amino acid, serves as a powerful tool for elucidating the structure and function of enzyme active sites. Its inherent reactivity, stemming from the electron-withdrawing chlorine atom, allows it to act as a potent inhibitor, often leading to the irreversible covalent modification of key catalytic residues. This unique characteristic makes this compound an invaluable probe in enzymology, drug discovery, and mechanistic studies. By selectively targeting and inactivating enzymes, researchers can gain insights into catalytic mechanisms, identify active site residues, and develop novel therapeutic agents. These application notes provide a comprehensive overview of the use of this compound in probing enzyme active sites, complete with detailed experimental protocols and quantitative data.
Mechanism of Action: Irreversible Inhibition
This compound typically functions as a mechanism-based or suicide inhibitor. The enzyme's own catalytic machinery initiates the conversion of this compound into a highly reactive intermediate, which then covalently modifies a nucleophilic residue within the active site, leading to irreversible inactivation. A common mechanism involves the formation of a reactive amino-acrylate intermediate.
Caption: Mechanism of irreversible enzyme inhibition by this compound.
Applications in Enzyme Research
The unique properties of this compound lend it to a variety of applications in the study of enzymes:
-
Active Site Mapping: By identifying the specific amino acid residue that is covalently modified, researchers can pinpoint key components of the enzyme's active site.
-
Mechanistic Studies: The formation of the reactive intermediate provides valuable information about the enzyme's catalytic mechanism.
-
Drug Development: As an irreversible inhibitor of essential bacterial enzymes, this compound and its derivatives serve as lead compounds for the development of novel antimicrobial agents. For instance, its inhibition of alanine racemase disrupts bacterial cell wall synthesis.[1]
-
Cancer Research: The inhibition of enzymes like alanine aminotransferase by this compound has shown potential in suppressing tumor progression.[1]
Quantitative Data on Enzyme Inhibition
The efficacy of this compound as an inhibitor is quantified by kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact).
| Enzyme | Organism/Source | Inhibitor | Ki (µM) | kinact (µM) | Inhibition Type | Reference |
| D-amino acid transaminase | Bacillus sphaericus | β-Chloro-D-alanine | 10 | ~10 | Irreversible (Competitive) | |
| Transaminase B | Salmonella typhimurium | β-Chloro-L-alanine | Not Reported | Not Reported | Irreversible | |
| Alanine-valine transaminase | Escherichia coli K-12 | β-Chloro-L-alanine | Not Reported | Not Reported | Reversible | [2] |
| Threonine Deaminase | Salmonella typhimurium | β-Chloro-L-alanine | Not Reported | Not Reported | Reversible | |
| Alanine Aminotransferase | Not Specified | 3-Chloro-L-alanine | Not Reported | Not Reported | Affinity Labeling | [3] |
Experimental Protocols
The following are generalized protocols for studying the inhibition of enzymes by this compound. These should be optimized for the specific enzyme and experimental conditions.
Protocol 1: Determination of Kinetic Parameters (Ki and kinact) for Irreversible Inhibition
This protocol is designed to determine the kinetic constants for an irreversible inhibitor that follows a two-step mechanism (initial binding followed by covalent inactivation).
References
Application Notes and Protocols: 3-Chloroalanine as a Tool for Studying Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroalanine is an unnatural amino acid that serves as a potent tool for investigating bacterial cell wall biosynthesis. As an analog of alanine, it targets key enzymes involved in the synthesis of peptidoglycan, the essential structural component of the bacterial cell wall. This document provides detailed application notes and protocols for utilizing this compound to study and inhibit this critical pathway, making it a valuable compound for basic research and antimicrobial drug development.
This compound, particularly the D-isomer, acts as a suicide inhibitor of alanine racemase, an enzyme responsible for converting L-alanine to D-alanine.[1][2] D-alanine is a crucial building block for the pentapeptide side chains of peptidoglycan.[3] By irreversibly inactivating alanine racemase, this compound depletes the intracellular pool of D-alanine, thereby halting peptidoglycan synthesis and inhibiting bacterial growth.[1][2] The compound has been shown to effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.[1][2]
Mechanism of Action
This compound functions as a mechanism-based inactivator of several pyridoxal phosphate (PLP)-dependent enzymes, with its primary target in the context of cell wall synthesis being alanine racemase .[4][5][6][7][8]
-
Entry into the Active Site: this compound enters the active site of alanine racemase, which normally binds L-alanine or D-alanine.
-
Schiff Base Formation: The amino group of this compound forms a Schiff base with the PLP cofactor.
-
Enzyme-Catalyzed Elimination: The enzyme catalyzes the elimination of a chloride ion from the β-carbon of the amino acid.[4]
-
Formation of a Reactive Intermediate: This elimination results in the formation of a highly reactive amino-acrylate intermediate covalently bound to the PLP cofactor.[4]
-
Irreversible Inhibition: This reactive intermediate then alkylates a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.[4] This process is characteristic of a "suicide inhibitor" as the enzyme essentially brings about its own inhibition.
The inhibition of alanine racemase leads to a depletion of the D-alanine pool within the bacterial cell. D-alanine is essential for the formation of the D-Ala-D-Ala dipeptide, which is subsequently added to the UDP-MurNAc-tripeptide to form the UDP-MurNAc-pentapeptide, a key precursor in peptidoglycan synthesis.[3] The lack of this precursor halts the entire process of cell wall construction.
Signaling Pathways and Logical Relationships
Caption: Mechanism of this compound Action on Bacterial Cell Wall Synthesis.
Quantitative Data
The inhibitory effects of this compound on bacterial growth and target enzymes have been quantified in various studies.
| Parameter | Organism/Enzyme | Value | Reference |
| Enzyme Inhibition | Alanine racemase (E. coli, B. subtilis) | 90-95% inhibition | [1][2] |
| Enzyme Inactivation | Alanine racemase (E. coli B) | Second-order rate constant (D-chlorovinylglycine): 122 +/- 14 M⁻¹ s⁻¹ | [4] |
| Bacterial Growth Inhibition | Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, Escherichia coli | Growth inhibited by both D- and L-isomers | [1][2] |
| Resistance | Fusobacterium nucleatum, Porphyromonas gingivalis | Resistant to 1 mM 3-chloro-DL-alanine | [9] |
| Sensitivity | Streptococcus mutans, Escherichia coli | Sensitive to 1 mM 3-chloro-DL-alanine | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the determination of the MIC of this compound against a bacterial strain of interest using the broth microdilution method.
Materials:
-
This compound (D- or L-isomer, or racemic mixture)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable solvent. Filter-sterilize the solution.
-
Prepare Bacterial Inoculum: Inoculate the bacterial strain in CAMHB and incubate until it reaches the mid-logarithmic phase of growth. Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in the 96-well plate using CAMHB. The final volume in each well should be 100 µL. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).[10]
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: In Vitro Alanine Racemase Inhibition Assay
This protocol describes an assay to measure the inhibition of purified alanine racemase by this compound.
Materials:
-
Purified alanine racemase
-
This compound
-
L-alanine
-
Pyruvate kinase
-
Lactate dehydrogenase
-
NADH
-
Potassium phosphate buffer
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Mixture Preparation: In a cuvette, prepare an assay mixture containing potassium phosphate buffer, L-alanine, pyruvate kinase, lactate dehydrogenase, and NADH.
-
Pre-incubation with Inhibitor: Add a specific concentration of this compound to the assay mixture and pre-incubate with purified alanine racemase for a defined period.
-
Initiate Reaction: Start the reaction by adding L-alanine to the cuvette.
-
Monitor Absorbance: The activity of alanine racemase is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The racemization of L-alanine to D-alanine, and then back to L-pyruvate by D-amino acid oxidase (if included), or the direct conversion of L-alanine to pyruvate and ammonia by L-alanine dehydrogenase can be coupled to the lactate dehydrogenase reaction.
-
Data Analysis: Calculate the rate of NADH oxidation from the change in absorbance over time. Compare the rates in the presence and absence of this compound to determine the percentage of inhibition.
Protocol 3: Analysis of Peptidoglycan Composition
This protocol outlines the steps to analyze the effect of this compound on the amino acid composition of bacterial peptidoglycan.
Materials:
-
Bacterial culture treated with and without this compound
-
Boiling 4% SDS solution
-
DNase and RNase
-
Trypsin
-
6 M HCl
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Cell Lysis and Peptidoglycan Isolation: Harvest bacterial cells and resuspend them in a boiling 4% SDS solution to lyse the cells and solubilize membranes and proteins.[3]
-
Enzymatic Digestion: Treat the insoluble peptidoglycan with DNase and RNase to remove nucleic acids, followed by trypsin to digest remaining proteins.[3]
-
Acid Hydrolysis: Wash the purified peptidoglycan and hydrolyze it in 6 M HCl at 100°C for 16-24 hours to break it down into its constituent amino acids.[3]
-
Amino Acid Analysis: Remove the HCl by evaporation and resuspend the hydrolysate in a suitable buffer. Analyze the amino acid composition using HPLC.
-
Data Comparison: Compare the relative amounts of D-alanine and L-alanine in the peptidoglycan of treated and untreated cells. A significant decrease in the D-alanine content in the treated sample indicates the inhibitory effect of this compound on D-alanine incorporation.
Caption: Workflow for the Analysis of Peptidoglycan Composition.
Applications in Research and Drug Development
-
Target Validation: this compound can be used to validate alanine racemase as a target for novel antibacterial agents.
-
Mechanism of Action Studies: It serves as a tool to study the downstream effects of peptidoglycan synthesis inhibition on bacterial physiology and morphology.
-
Screening for Novel Inhibitors: The protocols described can be adapted for high-throughput screening of compound libraries to identify new inhibitors of bacterial cell wall synthesis.
-
Investigating Resistance Mechanisms: Studying bacteria that are resistant to this compound may reveal novel mechanisms of resistance to alanine racemase inhibitors.[9]
Conclusion
This compound is a well-characterized and effective tool for the study of bacterial cell wall synthesis. Its specific mechanism of action as a suicide inhibitor of alanine racemase provides a clear and potent method for disrupting peptidoglycan formation. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to utilize this compound in their investigations of this essential bacterial pathway and in the quest for new antimicrobial therapies.
References
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Application Note: Monitoring the Inhibition of Alanine Racemase by 3-Chloroalanine using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for monitoring the enzymatic activity of alanine racemase and its inhibition by 3-chloroalanine using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection. A detailed protocol for sample preparation, derivatization, and HPLC analysis is provided, enabling the simultaneous quantification of L-alanine, D-alanine, and this compound. This method is crucial for kinetic studies of alanine racemase and for screening potential antibacterial compounds that target this essential enzyme.
Introduction
Alanine racemase (Alr) is a bacterial enzyme that catalyzes the reversible conversion between L-alanine and D-alanine.[1] D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls, making alanine racemase a key target for the development of novel antibiotics.[1][2] The absence of this enzyme in eukaryotes enhances its appeal as a selective target for antibacterial drugs.[1] 3-Chloro-L-alanine is a known inhibitor of several enzymes, including alanine racemase, and serves as a valuable tool for studying the enzyme's mechanism and for the development of new antimicrobial agents.[3][4]
Monitoring the kinetics of alanine racemase and its inhibition requires a reliable analytical method to quantify the substrate and product, as well as the inhibitor. High-performance liquid chromatography (HPLC) offers a powerful technique for this purpose. Due to the lack of a strong chromophore in native amino acids, pre-column derivatization is often employed to enhance their detection by UV or fluorescence detectors.[5][6][7] This application note describes a method utilizing o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) for the derivatization of primary and secondary amino acids, respectively, followed by separation and quantification using RP-HPLC with fluorescence detection.
Experimental Protocols
Materials and Reagents
-
Alanine Racemase (from Streptococcus iniae or other sources)
-
L-alanine (substrate)
-
D-alanine (product/substrate)
-
3-Chloro-L-alanine (inhibitor)
-
o-Phthalaldehyde (OPA)
-
9-Fluorenylmethyl chloroformate (FMOC)
-
3-Mercaptopropionic acid (MPA)
-
Boric acid buffer (0.4 M, pH 10.2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium acetate buffer (50 mM, pH 6.8)
-
Trifluoroacetic acid (TFA)
-
Syringe filters (0.22 µm)
Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Enzyme Reaction Protocol
-
Prepare a stock solution of alanine racemase in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of L-alanine, D-alanine, and 3-chloro-L-alanine in HPLC-grade water.
-
For a typical reaction, in a microcentrifuge tube, combine the buffer, alanine racemase, and the desired concentration of L-alanine (or D-alanine).
-
To study inhibition, pre-incubate the enzyme with varying concentrations of 3-chloro-L-alanine for a specific time before adding the substrate.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C for S. iniae Alr).
-
At specific time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of 1 M HCl or by heat inactivation.
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Collect the supernatant for derivatization and HPLC analysis.
Sample Preparation and Derivatization Protocol
-
Filter the supernatant from the quenched enzyme reaction through a 0.22 µm syringe filter.
-
Prepare the OPA/MPA derivatization reagent by dissolving OPA and MPA in boric acid buffer.
-
Prepare the FMOC derivatization reagent in acetonitrile.
-
In an autosampler vial, mix the filtered sample with the OPA/MPA reagent and allow it to react for a short period (e.g., 1-2 minutes) to derivatize primary amines (L-alanine, D-alanine, 3-chloro-L-alanine).
-
Add the FMOC reagent to the same vial to derivatize any secondary amines (if present).
-
Inject the derivatized sample into the HPLC system. Automated pre-column derivatization using the HPLC autosampler is recommended for improved reproducibility.[6]
HPLC Method
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM Sodium Acetate buffer (pH 6.8)
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Wavelengths:
-
OPA-derivatives: Excitation 340 nm, Emission 450 nm
-
FMOC-derivatives: Excitation 266 nm, Emission 305 nm
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 15 | 60 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Data Presentation
The following table summarizes the kinetic parameters of alanine racemase from Streptococcus iniae, as determined by HPLC analysis.
| Substrate | Km (mM) | Vmax (units/mg) |
| L-alanine | 33.11 | 2426 |
| D-alanine | 14.36 | 963.6 |
Visualizations
Caption: Experimental workflow for monitoring alanine racemase inhibition.
Caption: Inhibition of alanine racemase by this compound.
Conclusion
The described HPLC method with pre-column derivatization provides a reliable and sensitive approach for monitoring the kinetics of alanine racemase and its inhibition by compounds such as this compound. This protocol can be readily adapted for high-throughput screening of potential alanine racemase inhibitors, thereby accelerating the discovery of new antibacterial agents. The detailed methodology and the provided kinetic data serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and microbiology.
References
- 1. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfans.org [ijfans.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Troubleshooting & Optimization
overcoming 3-Chloroalanine solubility issues in biological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility issues with 3-Chloroalanine in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in biological buffers a concern?
A1: this compound is an unnatural amino acid analog of alanine.[1][2] It is a white, water-soluble solid.[1] Its hydrochloride salt, 3-Chloro-L-alanine Hydrochloride, is highly soluble in water, with a solubility of at least 100 mg/mL.[3] However, its solubility can be influenced by the composition and pH of biological buffers, potentially leading to precipitation and inaccurate experimental results. The solubility of amino acids is generally lowest near their isoelectric point and increases in more acidic or basic conditions.[4]
Q2: What are the initial recommended steps for dissolving this compound?
A2: For initial solubilization, it is recommended to prepare a high-concentration stock solution in sterile, deionized water. Given the high solubility of the hydrochloride salt in water, this often serves as a reliable starting point.[3] If using a different salt form or the free base, starting with a small test amount to assess solubility in the intended biological buffer is advisable.
Q3: My this compound precipitated when I diluted my aqueous stock solution into my biological buffer (e.g., PBS). What should I do?
A3: This can occur due to a change in pH or the presence of other solutes in the buffer. Here are several troubleshooting steps:
-
Adjust the pH: The solubility of amino acids is pH-dependent.[4] Try adjusting the pH of your final solution. A slight shift towards a more acidic or alkaline pH may increase solubility. It is crucial to ensure the final pH is compatible with your experimental system.
-
Use a Co-solvent: For challenging situations, a small percentage of a co-solvent like DMSO can be used to prepare a concentrated stock solution. However, it is critical to keep the final concentration of the co-solvent in your experimental setup low (typically <1%) to avoid off-target effects.[3]
-
Gentle Warming: Gently warming the solution to 37°C may aid in dissolution. However, prolonged heating should be avoided to prevent potential degradation.
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.
Q4: What is the known stability of this compound in biological buffers?
A4: The stability of this compound in solution can be influenced by factors such as pH, temperature, and exposure to light.[5] While specific long-term stability data in various biological buffers is limited, it is generally recommended to prepare fresh solutions for each experiment to ensure compound integrity.[5] Stock solutions of 3-Chloro-L-alanine Hydrochloride in water can be stored at -20°C for up to one month or at -80°C for up to six months.[3] For working solutions in biological buffers, it is best practice to use them promptly after preparation.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Addition to Cell Culture Media
-
Problem: A precipitate is observed when the this compound stock solution is added to the cell culture medium.
-
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the complex environment of the cell culture medium.
-
Interaction with components in the medium (e.g., proteins, salts) is causing precipitation.
-
The pH of the final solution is unfavorable for solubility.
-
-
Solutions:
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.
-
Serial Dilution: Instead of adding the concentrated stock directly, perform a serial dilution in a small volume of the cell culture medium before adding it to the final culture volume.
-
pH Adjustment of Medium (with caution): If permissible for your cell line, a slight adjustment of the medium's pH might help. This should be done with extreme care and validated for its effect on cell viability and the experiment.
-
Prepare a Fresh Stock in Medium: Try dissolving the this compound directly in a small volume of the cell culture medium (serum-free, if possible, to aid initial dissolution) before adding it to the full culture.
-
Issue 2: Inconsistent Results in Biological Assays
-
Problem: High variability is observed in experimental replicates.
-
Possible Causes:
-
Incomplete dissolution of this compound, leading to inconsistent concentrations.
-
Degradation of the compound in the buffer over the course of the experiment.
-
-
Solutions:
-
Ensure Complete Dissolution: Visually inspect your stock and working solutions for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter before use.[3]
-
Prepare Fresh Solutions: Always prepare your working solutions of this compound immediately before use.
-
Conduct a Time-Course Stability Test: If the experiment runs for an extended period, consider performing a simple stability test by measuring the concentration of your compound in the buffer at different time points under your experimental conditions.
-
Data Summary
Table 1: Solubility of 3-Chloro-L-alanine Hydrochloride
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Source |
| Water | ≥ 100 mg/mL | ≥ 625 mM | [3] |
| DMSO | 100 mg/mL (requires sonication) | 625 mM | [3] |
Note: The solubility in specific biological buffers like PBS and Tris-HCl may vary depending on the pH and other components. The data for water provides a strong indication of high intrinsic solubility.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of 3-Chloro-L-alanine Hydrochloride
-
Materials:
-
3-Chloro-L-alanine Hydrochloride (MW: 160.00 g/mol )
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out 16.0 mg of 3-Chloro-L-alanine Hydrochloride.
-
Add 1.0 mL of sterile, deionized water to the solid.
-
Vortex the solution until the solid is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Protocol 2: Preparation of a Working Solution in a Biological Buffer (e.g., PBS, pH 7.4)
-
Materials:
-
100 mM 3-Chloro-L-alanine Hydrochloride aqueous stock solution
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 100 mM aqueous stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental volume of PBS.
-
In a sterile tube, add the required volume of the stock solution to the appropriate volume of PBS.
-
Gently mix the solution by pipetting or brief vortexing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Inhibition of Alanine Racemase by this compound.
References
stability of 3-Chloroalanine in solution and storage conditions
This technical support center provides guidance on the stability of 3-Chloroalanine in solution and outlines best practices for its storage and handling in a research environment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry place.[1][2] For long-term storage, 4°C is recommended.[3] It is important to protect it from moisture.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in water and DMSO.[3] For aqueous stock solutions, it is recommended to filter and sterilize the solution through a 0.22 μm filter.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]
Q3: What is the stability of this compound stock solutions in storage?
A3: The stability of stock solutions is dependent on the storage temperature. For optimal stability, it is recommended to store aliquoted solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q4: Is this compound stable in aqueous solutions at room temperature?
A4: While specific quantitative data is limited, this compound has the potential to undergo hydrolysis in aqueous solutions. The hydrolysis of 3-chloro-D-alanine to pyruvate, ammonium chloride, and water is a known enzymatic reaction, suggesting that the molecule is susceptible to this degradation pathway.[3] It is therefore recommended to prepare aqueous solutions fresh and use them promptly.
Q5: How does pH affect the stability of this compound in solution?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -80°C in single-use aliquots. Perform a stability test of this compound in your experimental buffer. |
| Precipitate observed in stock solution upon thawing | Poor solubility at low temperatures or exceeding solubility limit. | Ensure the concentration of your stock solution does not exceed the solubility limit in the chosen solvent. Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, centrifuge the solution and use the supernatant, re-quantifying the concentration if necessary. |
| Change in the color of the solution | Potential degradation of the compound. | Discard the solution. Prepare a fresh solution using a new aliquot of solid this compound. To minimize degradation, protect solutions from light and use degassed solvents where possible. |
Stability of this compound Stock Solutions
The following table summarizes the recommended storage conditions for this compound stock solutions.
| Storage Temperature | Recommended Storage Duration | Reference |
| -20°C | Up to 1 month | [3] |
| -80°C | Up to 6 months | [3] |
Experimental Protocol: Forced Degradation Study of this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Researchers should adapt this protocol to their specific experimental needs.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO) at a known concentration.
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of the stock solution to a light source, while a control sample is protected from light (e.g., wrapped in aluminum foil).
3. Sample Incubation and Analysis:
-
Incubate the stressed samples for a defined period (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and quench the degradation reaction if necessary (e.g., neutralize acidic and basic samples).
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining this compound and detect the formation of degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: A general workflow for conducting a forced degradation study on this compound.
Caption: A potential degradation pathway of this compound via hydrolysis.
References
troubleshooting off-target effects of 3-Chloroalanine in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloroalanine in cell culture. The information is designed to help you identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an unnatural amino acid that acts as an inhibitor of several enzymes, primarily those involved in amino acid metabolism.[1] Its most well-characterized targets are alanine racemase, which is crucial for bacterial cell wall synthesis, and D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[2][3][4] Inhibition of these enzymes disrupts normal cellular processes and can lead to bacteriostatic or cytotoxic effects.
Q2: What are the known isomers of this compound and do they have different activities?
A2: Yes, this compound exists as L- and D-isomers. L-3-Chloroalanine is known to inhibit enzymes like threonine deaminase and alanine racemase.[5][6] D-3-Chloroalanine is a substrate for D-amino acid oxidase, leading to the production of chloropyruvate, ammonia, and hydrogen peroxide under aerobic conditions.[3] The different isomers can have distinct primary targets and metabolic fates.
Q3: Can this compound be toxic to mammalian cells?
A3: Yes, this compound can exhibit cytotoxicity in mammalian cells. This toxicity can stem from its primary inhibitory effects, the production of reactive oxygen species (ROS) through the action of D-amino acid oxidase, or other off-target effects.[7] It is important to determine the optimal concentration for your specific cell line and experimental goals to minimize overt toxicity.
Q4: How can I prepare and store this compound solutions?
A4: 3-Chloro-L-alanine hydrochloride is a white, water-soluble solid.[8] Stock solutions can be prepared in water or a suitable buffer. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[8] Before use in cell culture, it is advisable to filter-sterilize the working solution through a 0.22 µm filter.[8]
Troubleshooting Guide: Off-Target Effects
This guide addresses common issues encountered during cell culture experiments with this compound, focusing on identifying and mitigating off-target effects.
Issue 1: Unexpectedly high levels of cell death or cytotoxicity.
-
Possible Cause 1: Concentration is too high. The optimal concentration of this compound can vary significantly between cell lines. A concentration that is effective in one cell line may be highly toxic to another.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line using a cell viability assay such as the MTT or MTS assay.[2][3][9] This will help you select a concentration range that is effective for your intended purpose without causing excessive cell death.
-
-
Possible Cause 2: Induction of Apoptosis. this compound treatment may be triggering programmed cell death.
-
Possible Cause 3: Oxidative Stress. The metabolism of D-3-chloroalanine by D-amino acid oxidase produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can induce oxidative stress and subsequent cell death.[7]
-
Troubleshooting Step: Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[12][13][14] If ROS levels are elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if it rescues the cytotoxic phenotype.
-
Issue 2: Altered cellular morphology or phenotype unrelated to the intended target.
-
Possible Cause 1: Disruption of Amino Acid Metabolism. As an amino acid analog, this compound can interfere with the metabolism of other amino acids, leading to imbalances that affect cellular function and morphology.
-
Possible Cause 2: Off-target kinase inhibition or activation. Small molecule inhibitors can sometimes interact with unintended protein kinases, leading to the activation or inhibition of signaling pathways that control cell shape, adhesion, and proliferation.
Issue 3: Inconsistent or irreproducible experimental results.
-
Possible Cause 1: Reagent Instability. this compound solutions may degrade over time, especially with repeated freeze-thaw cycles.
-
Troubleshooting Step: Prepare fresh working solutions of this compound for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Cell Culture Conditions. Variations in cell density, passage number, or media composition can influence the cellular response to this compound.
-
Troubleshooting Step: Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range for all experiments.
-
Quantitative Data Summary
Table 1: Troubleshooting Assays for Off-Target Effects of this compound
| Parameter Assessed | Experimental Technique | Typical Readout | Potential Interpretation of Off-Target Effect |
| Cell Viability/Cytotoxicity | MTT/MTS Assay | Decrease in absorbance | Indicates general cellular toxicity. |
| Apoptosis | Western Blot for Cleaved Caspase-3 | Presence of 17/19 kDa bands | Suggests activation of the apoptotic cascade.[10] |
| Oxidative Stress | DCFH-DA Assay (Flow Cytometry/Fluorometry) | Increase in fluorescence intensity | Indicates an increase in intracellular ROS levels.[12][13][14] |
| Amino Acid Metabolism | HPLC Analysis | Altered intracellular amino acid concentrations | Suggests disruption of specific amino acid metabolic pathways. |
| Signaling Pathway Alteration | Western Blot for Phospho-proteins (e.g., p-ERK, p-Akt) | Changes in phosphorylation levels | Indicates off-target effects on kinase signaling pathways. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[2][3][9]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Cleaved Caspase-3
This protocol detects the activated form of caspase-3, a key marker of apoptosis.[6][8][10]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the loading control.
Protocol 3: Intracellular Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.[12][13][14]
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
-
Serum-free medium
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
After treatment, wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
For flow cytometry, trypsinize the cells, resuspend in PBS, and analyze immediately. For a plate reader, add PBS to the wells and measure the fluorescence (excitation ~485 nm, emission ~535 nm).
Protocol 4: HPLC Analysis of Intracellular Amino Acids
This protocol outlines the general steps for analyzing the intracellular amino acid profile.[15][16][17]
Materials:
-
Treated and untreated cell pellets
-
Methanol
-
Chloroform
-
Water
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence or mass spectrometry)
-
Derivatization agent (e.g., o-phthalaldehyde, OPA)
-
Amino acid standards
Procedure:
-
Harvest and wash cell pellets with cold PBS.
-
Extract metabolites by adding a cold methanol:chloroform:water (e.g., 2:1:1) solution.
-
Vortex and incubate on ice.
-
Centrifuge to separate the polar (containing amino acids), non-polar, and protein phases.
-
Collect the polar phase and dry it under vacuum.
-
Reconstitute the dried extract in a suitable buffer.
-
Derivatize the amino acids with an agent like OPA to make them fluorescent.
-
Inject the derivatized sample into the HPLC system.
-
Separate and quantify the amino acids based on their retention times and peak areas compared to known standards.
Visualizations
Caption: A troubleshooting workflow for addressing off-target effects of this compound.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. Chloral Hydrate Treatment Induced Apoptosis of Macrophages via Fas Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. antbioinc.com [antbioinc.com]
- 15. researchgate.net [researchgate.net]
- 16. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 17. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 18. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K/Akt signalling-mediated protein surface expression sensed by 14-3-3 interacting motif - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 21. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Chloroalanine Degradation in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloroalanine. It addresses potential degradation pathways and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound observed in experiments?
A1: The primary experimentally observed degradation pathway for this compound is enzymatic. Specifically, 3-chloro-D-alanine is converted to pyruvate, ammonia, and chloride by the enzyme 3-chloro-D-alanine dehydrochlorinase.[1][2] This enzyme is a lyase that requires pyridoxal phosphate (PLP) as a cofactor.[2] While computational studies have suggested non-enzymatic degradation for related compounds, experimental evidence for significant non-enzymatic degradation of this compound under typical experimental conditions is less documented.
Q2: My this compound solution appears unstable. What are the recommended storage conditions?
A2: To ensure the stability of your this compound solutions, it is recommended to prepare them fresh whenever possible. For short-term storage (up to one month), stock solutions can be stored at -20°C. For longer-term storage (up to six months), it is advisable to store stock solutions at -80°C.[3] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] Solutions should be stored in tightly sealed containers to protect from moisture.[3]
Q3: Can the L-isomer of this compound also be degraded enzymatically?
A3: While the most well-characterized enzymatic degradation pathway involves 3-chloro-D-alanine, 3-chloro-L-alanine is known to be a bacteriostatic agent that can inhibit several enzymes, including threonine deaminase and alanine racemase.[4] Its degradation pathways are less defined in the literature, but its interaction with various enzymes suggests it can be metabolically active.
Q4: What are the expected degradation products of this compound, and how can I detect them?
A4: The enzymatic degradation of 3-chloro-D-alanine by 3-chloro-D-alanine dehydrochlorinase yields pyruvate, ammonium, and chloride ions.[1][2] These products can be detected and quantified using various analytical techniques:
-
Pyruvate: Can be measured spectrophotometrically through a coupled enzyme assay involving lactate dehydrogenase and monitoring the change in NADH absorbance at 340 nm.
-
Ammonium: Can be quantified using colorimetric assays such as the Berthelot or Nessler's reagent methods.
-
Chloride: Can be measured using ion-selective electrodes or through titration methods.
-
This compound (remaining): The disappearance of the parent compound can be monitored using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.[5][6][7]
Troubleshooting Guides
Issue 1: Low or No Degradation of this compound in an Enzymatic Assay
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your enzyme preparation using a known positive control substrate. Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. |
| Missing or Insufficient Cofactor (PLP) | Ensure that pyridoxal phosphate (PLP) is included in the reaction mixture at the optimal concentration as it is an essential cofactor for 3-chloro-D-alanine dehydrochlorinase.[2] |
| Incorrect Assay Conditions | Optimize the pH and temperature of the reaction buffer. The optimal conditions can vary depending on the source of the enzyme. Perform a literature search for the specific enzyme you are using to find its optimal reaction conditions. |
| Substrate Inhibition | High concentrations of this compound may inhibit the enzyme. Perform a substrate concentration curve to determine the optimal substrate concentration and to check for substrate inhibition. |
| Incorrect Isomer of this compound | Ensure you are using the correct isomer (D- or L-) for your specific enzyme. 3-chloro-D-alanine dehydrochlorinase is specific for the D-isomer.[1][2] |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound. Verify its concentration and purity using an appropriate analytical method like HPLC. |
Issue 2: High Background Signal in the Assay
| Potential Cause | Troubleshooting Step |
| Contaminating Enzymes in Sample | If using a crude cell lysate, other enzymes may be present that can react with the substrate or detection reagents. Purify the enzyme of interest or use specific inhibitors for contaminating enzymes. |
| Non-Enzymatic Degradation of this compound | While less common, the stability of this compound can be affected by factors like pH and temperature. Run a control reaction without the enzyme to assess the extent of non-enzymatic degradation under your assay conditions. |
| Interference from Assay Components | Some components in your sample buffer or media might interfere with the detection method. Run appropriate blank controls containing all components except the enzyme or substrate to identify the source of the background signal. |
| Instability of Detection Reagents | Ensure that your detection reagents (e.g., NADH for a coupled assay) are fresh and have been stored correctly. |
Experimental Protocols
Key Experiment: Enzymatic Degradation of 3-chloro-D-alanine
This protocol provides a general framework for assaying the activity of 3-chloro-D-alanine dehydrochlorinase. The specific concentrations and conditions may need to be optimized for your particular enzyme and experimental setup.
Objective: To determine the rate of enzymatic degradation of 3-chloro-D-alanine by monitoring the formation of pyruvate.
Materials:
-
Purified 3-chloro-D-alanine dehydrochlorinase
-
3-chloro-D-alanine
-
Pyridoxal phosphate (PLP)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
Potassium phosphate buffer
-
Pyridoxal phosphate (e.g., 0.1 mM)
-
NADH (e.g., 0.2 mM)
-
Lactate dehydrogenase (a sufficient excess to ensure the conversion of pyruvate to lactate is not rate-limiting)
-
3-chloro-D-alanine (at the desired concentration, e.g., in the range of its Km)
-
-
Enzyme Addition: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiation of Reaction: Add a small volume of the 3-chloro-D-alanine dehydrochlorinase solution to the cuvette to initiate the reaction.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of pyruvate formation.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Data Presentation
Table 1: Stability of this compound Stock Solutions
| Storage Temperature | Duration | Expected Stability | Recommendations |
| 4°C | Short-term (days) | Limited stability, risk of degradation. | Not recommended for prolonged storage. |
| -20°C | Up to 1 month | Generally stable.[3] | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | High stability.[3] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
Visualizations
Caption: Enzymatic degradation of 3-Chloro-D-alanine.
Caption: Workflow for enzyme kinetics analysis.
References
- 1. Chloroalanine - Wikipedia [en.wikipedia.org]
- 2. 3-chloro-D-alanine dehydrochlorinase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Bacterial Resistance to 3-Chloroalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloroalanine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, particularly the D-isomer (β-chloro-D-alanine), primarily acts as an inhibitor of enzymes crucial for bacterial cell wall synthesis. It is known to inactivate alanine racemase (EC 5.1.1.1), an enzyme that converts L-alanine to D-alanine, a key component of peptidoglycan.[1] By inhibiting this enzyme, this compound disrupts the supply of D-alanine, leading to a weakened cell wall and ultimately cell lysis.[1]
Q2: What are the known mechanisms of bacterial resistance to this compound?
Bacteria have evolved several mechanisms to counteract the effects of this compound:
-
Target Modification: Mutations in the target enzyme can prevent this compound from binding and inactivating it. A notable example is the S180F substitution in D-alanine aminotransferase in Staphylococcus aureus, which confers resistance.[2][3][4][5]
-
Enzymatic Degradation: Some bacteria possess enzymes that can degrade this compound. For instance, 3-chloro-D-alanine dehydrochlorinase catalyzes the hydrolysis of 3-chloro-D-alanine into pyruvate, ammonia, and chloride.[6]
-
Metabolic Bypass/Protection: The presence of L-alanine can protect some gram-negative bacteria from the effects of 3-chloro-L-alanine peptides by competing for the target enzyme, alanine racemase.[7]
-
Alternative Enzymes: Some bacteria may have enzymes like L-methionine-alpha-deamino-gamma-mercaptomethane-lyase that can also exhibit 3-chloro-DL-alanine chloride-lyase activity, potentially contributing to resistance.
Q3: Why are my Gram-negative bacteria showing high intrinsic resistance to this compound peptides?
Gram-negative bacteria such as Escherichia coli, Hemophilus influenzae, and Shigella flexneri often exhibit resistance to haloalanyl peptides that contain an alanyl residue. This resistance can be attributed to the protective effect of L-alanine, which can prevent the inactivation of alanine racemase by the chloroalanyl moiety of the peptide.[7]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results
Symptoms:
-
High variability in MIC values between replicates.
-
No clear endpoint of bacterial growth inhibition.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inoculum Preparation Error | Ensure the bacterial inoculum is standardized to the correct density (e.g., ~5 x 10^5 CFU/mL) for each experiment. Verify the CFU/mL of your inoculum by plating serial dilutions. |
| Inconsistent this compound Concentration | Prepare a fresh stock solution of this compound for each experiment. Verify the accuracy of your serial dilutions. |
| Media Composition Variability | Use a consistent batch of Mueller-Hinton Broth (MHB) or other specified media. Be aware that components in the media, such as L-alanine, can interfere with the activity of this compound.[7] |
| Contamination | Visually inspect your cultures and plates for any signs of contamination. If contamination is suspected, discard the experiment and start with fresh cultures and sterile reagents. |
Issue 2: Suspected Emergence of Resistance in a Previously Susceptible Strain
Symptoms:
-
A previously susceptible bacterial strain now grows at higher concentrations of this compound.
-
A gradual increase in the MIC of this compound over successive experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Spontaneous Mutation in Target Enzyme | Isolate single colonies from the resistant population and perform whole-genome sequencing to identify potential mutations in genes encoding enzymes like D-alanine aminotransferase or alanine racemase.[2][5] |
| Induction of Efflux Pumps or Degrading Enzymes | Perform comparative transcriptomics (RNA-seq) on the susceptible and resistant strains after exposure to sub-inhibitory concentrations of this compound to identify upregulated genes associated with resistance. |
| Plasmid-Mediated Resistance | If applicable to your bacterial species, perform plasmid curing experiments to determine if the resistance is encoded on a plasmid. |
Data Presentation
Table 1: MIC of β-chloro-D-alanine (BCDA) in Staphylococcus aureus
| Strain | Relevant Genotype | BCDA MIC (µg/mL) |
| Wild-Type | dat | 300 |
| Mutant | dat S180F | > 600[2][5] |
| dat knockout | Δdat | 200[2] |
Data from a study on Staphylococcus aureus, illustrating the impact of the S180F mutation on resistance.[2][5]
Table 2: Representative Kinetic Parameters of Enzymes Potentially Involved in this compound Resistance
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) |
| L-methionine γ-lyase | Brevibacterium linens | L-methionine | 6.12[8] | Not Reported |
| L-methionine γ-lyase | Treponema denticola | L-methionine | 0.55[9] | Not Reported |
| L-methionine γ-lyase | Porphyromonas gingivalis | L-methionine | 1.0[7] | 5.27[7] |
| 3-chloro-D-alanine dehydrochlorinase | Pseudomonas putida | 3-chloro-D-alanine | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Sterile multichannel pipette and tips
Procedure:
-
Prepare a series of two-fold serial dilutions of this compound in MHB in the wells of a 96-well plate.
-
Standardize the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL. Dilute this 1:1 in the wells to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Assay for 3-chloro-D-alanine dehydrochlorinase Activity
This assay measures the degradation of 3-chloro-D-alanine.
Materials:
-
Bacterial cell lysate
-
Tris-HCl buffer (pH 8.5)
-
3-chloro-D-alanine
-
Reagents for pyruvate detection (e.g., lactate dehydrogenase and NADH)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the bacterial cell lysate.
-
Initiate the reaction by adding 3-chloro-D-alanine.
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
At various time points, stop the reaction (e.g., by adding acid).
-
Measure the amount of pyruvate formed using a coupled enzyme assay with lactate dehydrogenase, where the oxidation of NADH is monitored by the decrease in absorbance at 340 nm.
-
Calculate the enzyme activity based on the rate of pyruvate formation.
Visualizations
Caption: Workflow for identifying resistance mutations.
Caption: A generalized two-component signaling pathway.
References
- 1. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 2. A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. researchgate.net [researchgate.net]
- 6. Rhea - reaction knowledgebase [rhea-db.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Purification and Characterization of l-Methionine γ-Lyase from Brevibacterium linens BL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High production of methyl mercaptan by L-methionine-alpha-deamino-gamma-mercaptomethane lyase from Treponema denticola - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Reactions with 3-Chloroalanine
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively quenching reactions containing the reactive alkylating agent, 3-Chloroalanine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require quenching?
This compound is an unnatural, electrophilic amino acid that contains a reactive alkyl chloride group.[1][2] It is frequently used in the synthesis of other amino acids and as an enzyme inhibitor in drug discovery research.[1][3][4] Due to its reactivity as an alkylating agent, any unreacted this compound in a reaction mixture can lead to undesired side reactions during workup, purification, or subsequent steps, potentially alkylating products, solvents, or chromatography media.[5][6] Quenching is the process of adding a chemical reagent to neutralize this excess, reactive this compound, ensuring the reaction is safely terminated and the product is stable.[7]
Q2: What are the primary methods for quenching this compound?
The most common strategy is to add a nucleophilic agent that will react with the electrophilic this compound via a nucleophilic substitution reaction.[8] The primary categories of quenching agents are:
-
Nucleophilic Thiols: Reagents like L-cysteine, glutathione, or dithiothreitol (DTT) are highly effective. They react with the alkyl halide to form stable, water-soluble thioether adducts, which simplifies removal during aqueous workup.[9]
-
Nucleophilic Amines: Simple amino acids like glycine or buffered amine solutions such as Tris can also serve as effective quenchers.
-
Base-Mediated Hydrolysis: Under alkaline conditions, this compound can be hydrolyzed to pyruvate, ammonium, and chloride.[1] This method is effective but must be used with caution, as a high pH may be detrimental to the desired product.
Q3: How do I select the appropriate quenching agent for my experiment?
The choice of quencher depends on several factors: the reaction solvent, the stability of your desired product to pH changes, and the planned purification method.
-
For organic solvents: A nucleophilic amine or thiol that is soluble in the reaction medium is a good choice.
-
For aqueous solutions: Thiols like L-cysteine or glutathione are excellent choices as they and their adducts are highly water-soluble.[9]
-
If your product is base-sensitive: Avoid quenching with strong aqueous bases. A neutral nucleophile like a thiol or glycine is preferable.[10]
-
If your product is an amine: Using an amine as a quencher could lead to competitive reactions. A thiol would be a more selective choice.
Data Presentation: Comparison of Quenching Agents
The table below summarizes the characteristics of common quenching agents for this compound to aid in selection.
| Quenching Agent Category | Examples | Mechanism | Advantages | Disadvantages | Typical Conditions |
| Thiols | L-Cysteine, Glutathione, Dithiothreitol (DTT) | Nucleophilic Substitution | High reactivity; Forms highly water-soluble adducts, simplifying workup.[9] | Strong, unpleasant odor; Requires careful handling and waste disposal.[11][12] | 1.1 - 1.5 equivalents; Room temperature or 0 °C. |
| Amines | Glycine, Tris Buffer | Nucleophilic Substitution | Readily available; Odorless; Can also buffer the reaction mixture. | May be less reactive than thiols; Can be difficult to remove if product is also polar. | 1.5 - 3.0 equivalents; Room temperature. |
| Aqueous Base | NaOH, KOH, NaHCO₃ | Hydrolysis | Inexpensive; Byproducts (pyruvate, NH₃) are simple.[1] | Requires product stability at high pH; Risk of base-mediated side reactions (e.g., hydrolysis of esters). | Adjust pH > 10; Monitor reaction carefully. |
Troubleshooting Guide
Problem: The quenching process appears incomplete; residual this compound is detected.
| Potential Cause | Recommended Solution |
| Insufficient Quencher | Add an additional portion (0.5 eq) of the quenching agent and allow the reaction to stir for another 30-60 minutes. |
| Low Temperature | If the reaction was quenched at a low temperature (e.g., 0 °C), allow it to warm to room temperature to increase the reaction rate.[13] |
| Poor Mixing | For heterogeneous reactions, ensure vigorous stirring to maximize contact between the quencher and this compound.[14] |
| Incorrect Quencher Choice | The chosen quencher may be too slow or unreactive under the specific reaction conditions. Consider switching to a more potent nucleophile, such as a thiol. |
Problem: The desired product degraded during quenching or workup.
| Potential Cause | Recommended Solution |
| Product Instability to pH | If quenching with a base, the product may be sensitive to high pH.[10] Test the stability of your product by exposing a small sample to the quenching conditions before applying them to the entire batch.[10] Switch to a neutral quencher like L-cysteine. |
| Reaction with Quencher | The quenching agent may be reacting with your product. This is a risk if the product also contains electrophilic sites. Select a more specific nucleophile or reduce the amount of quencher used to the minimum required. |
| Exothermic Reaction | Quenching can be exothermic.[13] Adding the quencher too quickly can cause a temperature spike, leading to product degradation. Add the quenching solution slowly and with external cooling (e.g., an ice bath).[13] |
Experimental Protocols
Protocol 1: General Procedure for Quenching with L-Cysteine
This protocol describes a general method for quenching a reaction containing up to 1 mmol of residual this compound.
-
Preparation: Prepare a quenching solution by dissolving 1.5 equivalents (approx. 182 mg for 1 mmol scale) of L-cysteine in a suitable solvent (e.g., water or a buffer, pH 7-8).
-
Monitoring: Before quenching, confirm the primary reaction is complete using an appropriate analytical method (e.g., TLC, LC-MS, NMR).[13]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control any potential exotherm.[13]
-
Addition: Add the L-cysteine solution dropwise to the cooled, stirring reaction mixture over 5-10 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 15 minutes, then remove the ice bath and let it stir for an additional 45-60 minutes at room temperature.
-
Verification: Check for the absence of this compound using the same analytical method as in Step 2.
-
Workup: Proceed with the standard aqueous workup. The L-cysteine adduct is highly water-soluble and will be removed in the aqueous layer.[9]
Protocol 2: Verification of Quench Completion via Thin-Layer Chromatography (TLC)
-
Sample Preparation: Before quenching, spot a sample of your reaction mixture on a TLC plate ("Start" lane). After quenching, spot another sample ("Quenched" lane). Also spot a reference standard of this compound ("Ref" lane).
-
Elution: Develop the TLC plate using a solvent system that provides good separation between your product and this compound.
-
Visualization: Visualize the plate using an appropriate stain (e.g., ninhydrin for the amino group).
-
Analysis: A successful quench is indicated when the spot corresponding to this compound in the "Start" and "Ref" lanes is absent in the "Quenched" lane.
Visualizations
The following diagrams illustrate key decision-making and mechanistic concepts relevant to working with this compound.
Caption: Decision tree for choosing a suitable quenching agent.
Caption: Inhibition of a bacterial enzyme by this compound.
References
- 1. Chloroalanine - Wikipedia [en.wikipedia.org]
- 2. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-L-alanine | 2731-73-9 | Antibacterial | MOLNOVA [molnova.com]
- 4. 3-Chloro-L-alanine | 2731-73-9 | Benchchem [benchchem.com]
- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. How To [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Navigating 3-Chloroalanine Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 3-chloroalanine is a critical step in the creation of various pharmaceutical compounds. However, the process is not without its challenges, with side reactions often leading to reduced yields and purification complexities. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or LC-MS to ensure completion.- If using the NCS/thiourea method, ensure the reaction is stirred for the recommended 2-5 hours.[1] |
| Moisture in reagents or solvents: Water can react with chlorinating agents and intermediates. | - Use anhydrous solvents and thoroughly dry all glassware before use.- Store reagents in a desiccator. | |
| Degradation of product: this compound can be susceptible to degradation, potentially forming dehydroalanine via β-elimination.[2][3][4][5] | - Maintain the recommended reaction temperature (0-40°C for the NCS/thiourea method) to minimize degradation.[1] | |
| Product is Discolored (Yellow or Brown) | Formation of polymeric byproducts: This is particularly common when using thionyl chloride without protection of the amino group of serine. | - For the thionyl chloride method, it is advisable to first protect the amino group or esterify the carboxylic acid.[6] |
| Side reactions from impurities in starting materials. | - Ensure the purity of the starting serine and other reagents. | |
| Difficulty in Product Isolation | Product remains dissolved in the solvent. | - After reaction completion using the NCS/thiourea method, concentrate the solvent under reduced pressure and add a solvent in which the product is less soluble, such as ethanol, to induce precipitation.[1] |
| Contamination with byproducts: The primary byproduct in the NCS/thiourea method is succinimide. | - The product can be isolated by filtration, as this compound has limited solubility in ethanol, while succinimide is more soluble.[1] | |
| Presence of Multiple Spots on TLC/Impure Product by NMR | Unreacted starting material: The reaction has not gone to completion. | - Increase the reaction time or slightly increase the molar ratio of the chlorinating agent. |
| Formation of side products: Besides succinimide, other chlorinated species or dehydroalanine may have formed. | - Optimize reaction conditions (temperature, stoichiometry) to favor the desired product.- Purification by recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are:
-
Direct chlorination of serine: This method often employs N-chlorosuccinimide (NCS) in the presence of a catalyst like thiourea. It is a one-step process performed under mild conditions.[1]
-
Two-step synthesis using thionyl chloride: This involves the esterification of serine to its methyl ester, followed by chlorination with thionyl chloride. This method is used to avoid side reactions associated with the free carboxylic acid and amino groups.[6][7]
Q2: What are the primary side reactions to be aware of?
A2: The main side reactions include:
-
Formation of succinimide: In the NCS method, succinimide is a major byproduct. However, it can be recovered and recycled back to NCS.[1]
-
Polymerization: When using highly reactive chlorinating agents like thionyl chloride directly with unprotected serine, polymerization can occur, leading to a complex mixture of products.[6]
-
Formation of dehydroalanine: β-elimination of HCl from this compound can lead to the formation of dehydroalanine, an unsaturated amino acid. This is a potential degradation pathway.[2][3][4][5]
-
Over-chlorination: While less commonly reported for this specific synthesis, the possibility of forming di-chlorinated species exists if reaction conditions are not well-controlled.
Q3: How can I minimize the formation of the succinimide byproduct in the NCS/thiourea method?
A3: While the formation of succinimide is inherent to the use of NCS, its impact can be managed. The byproduct is generally more soluble in the workup solvent (e.g., ethanol) than this compound, allowing for separation by filtration. Furthermore, the succinimide can be recovered from the filtrate and chlorinated to regenerate NCS, making the process more atom-economical.[1]
Q4: What is the optimal temperature for the synthesis of this compound from serine using NCS and thiourea?
A4: The reaction is typically carried out under mild conditions, with a temperature range of 0-40°C being effective.[1] Operating within this range helps to minimize potential side reactions and product degradation.
Q5: Is it necessary to protect the amino or carboxyl group of serine before chlorination?
A5: It depends on the chlorinating agent.
-
With the NCS/thiourea method , protection is generally not required as the reaction conditions are mild and relatively specific to the hydroxyl group.[1]
-
When using thionyl chloride , it is highly recommended to protect the amino group (e.g., as an Fmoc or Boc derivative) or to esterify the carboxylic acid to prevent the formation of undesired polymers and byproducts.[6]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of this compound from serine using N,N'-dimethylthiourea and NCS, as described in a patented method.[1]
| Serine (g) | Solvent (g) | N,N'-dimethylthiourea (g) | N-chlorosuccinimide (g) | Reaction Time (h) | Product (g) | Yield (%) |
| 50.0 | Dichloromethane (200.0) | 23.0 | 95.4 | 2 | 50.3 | 86.0 |
| 50.0 | Acetonitrile (200.0) | 51.0 | 63.6 | 2 | 52.1 | 89.0 |
Experimental Protocols
Protocol 1: One-Step Synthesis from Serine using NCS and Thiourea[1]
This protocol is adapted from a patented procedure for the direct synthesis of this compound.
Materials:
-
L-Serine
-
Dichloromethane (or acetonitrile)
-
N,N'-dimethylthiourea
-
N-chlorosuccinimide (NCS)
-
Ethanol
Procedure:
-
In a four-neck round-bottom flask, add 50.0 g of serine and 200.0 g of dichloromethane.
-
Add 23.0 g of N,N'-dimethylthiourea to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Under rapid stirring, add 95.4 g of N-chlorosuccinimide portion-wise, maintaining the temperature between 0-40°C.
-
Continue to stir the reaction mixture for 2 hours after the addition of NCS is complete.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the solvent under reduced pressure.
-
Add 220.0 g of ethanol to the residue and stir for 1 hour to precipitate the product.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Two-Step Synthesis via Serine Methyl Ester and Thionyl Chloride[7]
This protocol involves the esterification of serine followed by chlorination.
Part A: Synthesis of L-Serine Methyl Ester Hydrochloride Materials:
-
L-Serine
-
Methanol
-
Thionyl chloride
Procedure:
-
Suspend L-serine in methanol in a round-bottom flask.
-
Cool the mixture to 5-10°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension.
-
After the addition is complete, heat the reaction mixture to 38°C and maintain for 48 hours.
-
Cool the reaction mixture to induce crystallization.
-
Collect the crystals by filtration and dry to obtain L-serine methyl ester hydrochloride.
Part B: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride Materials:
-
L-Serine methyl ester hydrochloride
-
Dichloromethane
-
Thionyl chloride
Procedure:
-
Suspend L-serine methyl ester hydrochloride in dichloromethane.
-
Add thionyl chloride dropwise to the suspension.
-
Employ a segmented temperature control for the reaction:
-
25-32°C for 1-4 hours
-
35-42°C for 1-4 hours
-
45-52°C for 4-8 hours
-
55-60°C for 6-12 hours
-
-
After the reaction is complete, cool the mixture to 15-25°C.
-
Add water to the reaction mixture to separate the layers.
-
Isolate the aqueous phase and process it (e.g., crystallization) to obtain 3-chloro-L-alanine methyl ester hydrochloride. The final product would then need to be hydrolyzed to yield this compound.
Visualizing the Process
To further clarify the experimental and troubleshooting workflows, the following diagrams are provided.
Caption: Workflow for the one-step synthesis of this compound.
References
- 1. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Chloroalanine
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 3-chloroalanine from a reaction mixture. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure a reproducible and efficient purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture when synthesized from serine?
A1: When this compound is synthesized from serine using reagents like N-chlorosuccinimide (NCS) and a thiourea catalyst, the most common impurities include:
-
Unreacted L-serine: The starting material may not have fully reacted.
-
Succinimide: A byproduct from the reduction of NCS.[1]
-
Residual Solvents: Solvents used in the reaction, such as dichloromethane or tetrahydrofuran, may be present.[1]
-
Salts: Inorganic salts can be present depending on the workup procedure.
Q2: My this compound product "oiled out" during crystallization instead of forming solid crystals. What should I do?
A2: "Oiling out" can occur if the compound's melting point is lower than the crystallization temperature, or if there's a high concentration of impurities. To address this:
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil and then allow it to cool at a much slower rate. Insulation of the flask can help.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the primary solvent to reduce supersaturation.[2]
-
Use a Different Solvent System: The current solvent may not be ideal. Experiment with different solvent/anti-solvent combinations.
Q3: The yield of my purified this compound is very low after crystallization. How can I improve it?
A3: Low yield can be due to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. Using an ice bath can be effective.
-
Premature Crystallization: If the product crystallizes too early (e.g., during hot filtration), it can be lost. Ensure all glassware is preheated.
Q4: How can I assess the purity of my final this compound product?
A4: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with pre-column derivatization is a common and accurate method for amino acid analysis.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the compound.
-
Elemental Analysis: Provides the elemental composition of the compound, which can be compared to the theoretical values.[4]
Troubleshooting Guides
Crystallization/Precipitation Issues
| Issue | Potential Cause | Suggested Solution |
| Failure to Crystallize | Solution is too dilute (insufficient supersaturation). | - Evaporate some of the solvent. - Add an anti-solvent (e.g., ethanol or isopropanol) dropwise. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.[2] |
| Formation of Fine Powder | Crystallization occurred too rapidly. | - Re-dissolve the solid and allow it to cool more slowly. - Use a solvent system where the solubility is slightly higher. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Perform a charcoal treatment on the hot solution before crystallization to adsorb colored impurities.[2] - Consider a preliminary purification step like column chromatography. |
Ion-Exchange Chromatography Challenges
| Issue | Potential Cause | Suggested Solution |
| Poor Separation of this compound from Serine | Incorrect pH of the mobile phase. | This compound is a stronger acid than serine due to the electron-withdrawing chlorine atom. A lower pH will protonate the amino group of both, but the carboxylic acid of this compound will be less protonated. Adjust the pH of the elution buffer to optimize the charge difference. |
| Low Recovery from the Column | Strong binding to the resin. | - Increase the salt concentration of the elution buffer. - Change the pH of the elution buffer to neutralize the charge on the this compound, causing it to elute. |
| Column Clogging | Particulate matter in the sample. | Filter the sample through a 0.45 µm filter before loading it onto the column. |
Experimental Protocols
Protocol 1: Purification of this compound by Precipitation with Ethanol
This protocol is adapted from a common synthetic procedure where this compound is synthesized from L-serine.[1]
Objective: To purify crude this compound by precipitation.
Materials:
-
Crude this compound reaction mixture
-
Ethanol
-
Beaker, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent (e.g., dichloromethane or THF).
-
Precipitation: To the concentrated residue, add ethanol and stir the mixture vigorously for 1 hour at room temperature. This compound is poorly soluble in ethanol, while some impurities like succinimide are more soluble.
-
Filtration: Filter the resulting solid using a Buchner funnel under vacuum.
-
Washing: Wash the solid cake with a small amount of cold ethanol to remove residual soluble impurities.
-
Drying: Dry the purified this compound solid in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
Objective: To determine the purity of the this compound sample.
Materials:
-
Purified this compound
-
Derivatization reagent (e.g., Phenylisothiocyanate - PITC)
-
HPLC system with a C18 column and UV detector
-
Mobile phase solvents (e.g., acetonitrile and ammonium acetate buffer)
Procedure:
-
Standard Preparation: Prepare a standard solution of pure this compound at a known concentration.
-
Sample Preparation: Prepare a solution of the purified this compound sample at a similar concentration.
-
Derivatization: Derivatize both the standard and sample solutions with the chosen reagent according to established protocols.
-
HPLC Analysis: Inject the derivatized standard and sample onto the HPLC system.
-
Data Analysis: Compare the chromatograms of the sample and the standard. Calculate the purity of the sample based on the peak area of this compound relative to the total peak area of all components.
Quantitative Data
Table 1: Yields from Synthesis and Purification of this compound from Serine
| Reaction Solvent | Yield of Crude Product | Reference |
| Dichloromethane | 86.0% | [1] |
| Dichloromethane | 83.0% | [1] |
| Tetrahydrofuran | 79.0% | [1] |
| Dioxane | 74.0% |
Note: Yields are based on the initial amount of L-serine.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Highly soluble | |
| Ethanol | Sparingly soluble | [1] |
Visualizations
References
improving the yield of 3-Chloroalanine in chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloroalanine during chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common method involving the chlorination of serine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. 2. Side reactions: Formation of by-products can consume starting materials and reduce the yield of the desired product.[1] 3. Suboptimal reagent stoichiometry: The molar ratios of serine, chlorinating agent (e.g., N-chlorosuccinimide - NCS), and catalyst (e.g., thiourea) may not be optimal.[1] 4. Moisture in the reaction: The presence of water can lead to hydrolysis of the chlorinating agent or other intermediates. | 1. Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC or HPLC. Experiment with extending the reaction time or adjusting the temperature within the recommended range (e.g., 0-40°C).[1] 2. Control reaction conditions: Maintain the reaction temperature to minimize the formation of thermal degradation products. Ensure efficient stirring to promote a homogeneous reaction mixture. 3. Adjust stoichiometry: Systematically vary the molar ratios of the reactants. For the serine, thiourea, and NCS method, the molar ratio of thiourea to serine can range from 0.1-2:1, and NCS to serine from 1-5:1.[1] 4. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Difficulties in Product Isolation and Purification | 1. Presence of unreacted starting materials: Incomplete conversion can complicate the purification process. 2. Formation of soluble by-products: By-products with similar solubility to this compound can be challenging to separate.[1] 3. Product precipitation issues: The product may not precipitate cleanly from the reaction mixture. | 1. Drive the reaction to completion: Refer to the solutions for "Low Yield." 2. Optimize the work-up procedure: The patent CN115872882A describes a work-up involving concentrating the solvent and then adding ethanol to precipitate the product. Experiment with different anti-solvents or recrystallization solvents.[1] 3. Adjust precipitation conditions: Vary the temperature and rate of addition of the anti-solvent to promote the formation of larger, more easily filterable crystals. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in reagent quality: The purity of starting materials, especially the chlorinating agent, can affect the reaction outcome. 2. Atmospheric moisture: Exposure of hygroscopic reagents or reaction intermediates to air can introduce variability. 3. Scaling issues: Reaction conditions that work well on a small scale may not translate directly to a larger scale. | 1. Use high-purity reagents: Ensure the purity of serine, NCS, and other reagents. NCS can be recrystallized if necessary. 2. Maintain an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 3. Re-optimize for scale-up: When scaling up, re-optimize parameters such as stirring speed, heat transfer, and the rate of reagent addition. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: A prevalent method is the chlorination of serine.[2] A specific example involves a one-step synthesis from serine using thiourea and N-chlorosuccinimide (NCS) under mild conditions.[1] Another approach involves the synthesis of R-3-chloroalanine methyl ester hydrochloride from D-serine and paraformaldehyde, followed by reaction with a chlorinating agent, which has been reported to achieve yields up to 94.72%.[3]
Q2: What is the role of thiourea and N-chlorosuccinimide (NCS) in the synthesis from serine?
A2: In this one-step synthesis, serine's hydroxyl group is converted to a chloride. NCS acts as the chlorine source, while thiourea is part of the catalytic system that facilitates this transformation under mild conditions.[1]
Q3: How can I minimize the formation of by-products?
A3: Controlling the reaction temperature is crucial, as higher temperatures can lead to degradation and side reactions. Maintaining the optimal stoichiometry of reactants and ensuring a homogenous reaction mixture through efficient stirring can also minimize by-product formation. Additionally, using anhydrous solvents and an inert atmosphere can prevent unwanted side reactions caused by moisture.
Q4: What are suitable solvents for the synthesis of this compound from serine?
A4: A variety of solvents can be used, including dichloromethane, dichloroethane, tetrahydrofuran (THF), water, acetonitrile, and dioxane.[1] The choice of solvent can influence the reaction rate and selectivity, so it may need to be optimized for your specific conditions.
Q5: The patent mentions recovering the succinimide by-product. How is this done and why is it beneficial?
A5: The succinimide by-product can be recovered by treating the mother liquor with a sodium hydroxide solution and then bubbling chlorine gas through it to regenerate N-chlorosuccinimide (NCS).[1] This is economically and environmentally advantageous as it allows for the recycling of a key reagent, making the process more atom-economical.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound (from Serine, Thiourea, and NCS)
| Example No. | Solvent | Thiourea Derivative | Serine (g) | Thiourea Derivative (g) | NCS (g) | Yield (%) | Reference |
| 1 | Dichloromethane | Thiourea | 50.0 | 16.8 | 95.4 | 77.0 | [1] |
| 2 | Tetrahydrofuran | N,N'-dimethylthiourea | 50.0 | 40.8 | 76.3 | 79.0 | [1] |
| 3 | Dioxane | N,N'-dimethylthiourea | 50.0 | 10.2 | 63.6 | 74.0 | [1] |
| 4 | Acetonitrile | Thiourea | 50.0 | 34.6 | 63.6 | 86.0 | [1] |
| 5 | Water | Thiourea | 50.0 | 38.1 | 72.2 | 83.0 | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Serine, Thiourea, and NCS (Based on Example 4 with the highest yield)
Materials:
-
Serine (50.0 g)
-
Thiourea (34.6 g)
-
N-chlorosuccinimide (NCS) (63.6 g)
-
Acetonitrile (solvent)
-
Ethanol (for precipitation)
-
500.0 ml four-neck flask
-
Stirring apparatus
-
Apparatus for reduced pressure concentration
Procedure:
-
To a 500.0 ml four-neck flask, add 50.0 g of serine and a suitable amount of acetonitrile.
-
Add 34.6 g of thiourea to the flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Under rapid stirring, add 63.6 g of N-chlorosuccinimide dropwise.
-
Maintain the reaction for two to five hours at a temperature between 0-40°C.
-
After the reaction is complete, concentrate the solvent under reduced pressure.
-
Add 250.0 g of ethanol to the residue and stir for 1 hour.
-
Filter the resulting solid.
-
Wash the solid with a small amount of ethanol.
-
Dry the solid in vacuo to obtain the 3-chloro-alanine product.
Expected Yield: Approximately 86.0%[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logic diagram for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Guide to the Efficacy of 3-Chloroalanine and D-cycloserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two antimicrobial compounds, 3-Chloroalanine and D-cycloserine. Both agents target bacterial cell wall synthesis, a critical pathway for bacterial survival, making them valuable subjects of study for the development of new antibacterial therapies. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, and outlines relevant experimental protocols.
Mechanism of Action: Targeting Peptidoglycan Synthesis
The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cell integrity. Both this compound and D-cycloserine disrupt the synthesis of this vital structure by inhibiting key enzymes involved in the formation of the D-alanine-D-alanine dipeptide, a crucial building block of peptidoglycan.
D-cycloserine acts as a structural analog of D-alanine and competitively inhibits two essential enzymes in the peptidoglycan synthesis pathway:
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-alanine-D-alanine dipeptide.
By inhibiting both enzymes, D-cycloserine effectively halts the production of a key precursor for peptidoglycan synthesis, leading to a weakened cell wall and ultimately bacterial cell death.[1][2]
This compound , specifically the D-isomer (β-chloro-D-alanine), also functions as an inhibitor of alanine racemase.[3] Studies have shown that it can achieve 90-95% inhibition of alanine racemase activity in bacteria such as Escherichia coli and Bacillus subtilis.[3][4] While its primary target is alanine racemase, some evidence suggests it may also inhibit D-alanine:D-alanine ligase.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and D-cycloserine from various studies. Direct comparison of inhibitory concentrations is most accurate when determined within the same study under identical conditions.
Table 1: Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
| Compound | Strain | MIC (mg/L) | Reference |
| D-cycloserine | Clinical Isolate | 50 | [5] |
| β-chloro-D-alanine | Clinical Isolate | 100 | [5] |
| D-cycloserine | H37Rv | 10-20 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound | Strain | Medium | MIC (µg/mL) | Reference |
| D-cycloserine | JE2 | CDM | 32 | [5] |
| β-chloro-D-alanine | JE2 | CDM | 300 | [5] |
| D-cycloserine | RN4220 | Mueller-Hinton | 100 | [7] |
Table 3: Alanine Racemase Inhibition Data
| Compound | Enzyme Source | Parameter | Value | Reference |
| D-cycloserine | Escherichia coli W | Kᵢ | 6.5 x 10⁻⁴ M | [8] |
| L-cycloserine | Escherichia coli W | Kᵢ | 2.1 x 10⁻³ M | [8] |
| 3-Chloro-D-alanine | E. coli & B. subtilis | % Inhibition | 90-95% | [3] |
| D-cycloserine | Streptococcus iniae | IC₅₀ | 3.69 µM | [9] |
Synergistic Activity
A notable finding is the synergistic effect observed when D-cycloserine and β-chloro-D-alanine are used in combination against Mycobacterium tuberculosis. In the presence of subinhibitory concentrations of β-chloro-D-alanine (5–10 mg/L), the MIC of D-cycloserine was reduced 20-fold, from 50 mg/L to as low as 2.5 mg/L.[5] This suggests that simultaneous inhibition of multiple steps in the D-alanine pathway can be a highly effective antimicrobial strategy.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Standard methods for MIC determination include broth dilution and agar dilution.
Broth Dilution Method (General Protocol):
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound at a known concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no antimicrobial agent) and a negative control (no bacteria).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the bacterium is observed.[10][11]
Alanine Racemase Inhibition Assay
Enzymatic assays are crucial for determining the direct inhibitory effect of compounds on alanine racemase.
Coupled Enzyme Assay (General Protocol):
-
Reaction Mixture: Prepare a reaction mixture containing the purified alanine racemase enzyme, the pyridoxal 5'-phosphate (PLP) cofactor, and a buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or D-cycloserine) to the reaction mixture and incubate for a defined period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (L-alanine or D-alanine).
-
Coupled Reaction: The product of the alanine racemase reaction (e.g., D-alanine if starting with L-alanine) is used as a substrate for a second enzyme (the coupling enzyme), such as D-amino acid oxidase.
-
Detection: The activity of the coupling enzyme produces a detectable signal (e.g., hydrogen peroxide), which can be quantified using a chromogenic or fluorogenic substrate. The decrease in signal in the presence of the inhibitor is proportional to the inhibition of alanine racemase.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes described, the following diagrams are provided in DOT language.
Caption: Inhibition of the Peptidoglycan Synthesis Pathway.
Caption: Workflow for MIC Determination.
Conclusion
Both this compound and D-cycloserine are effective inhibitors of bacterial cell wall synthesis, targeting the crucial D-alanine branch of the peptidoglycan pathway. D-cycloserine exhibits a dual-targeting mechanism, inhibiting both alanine racemase and D-alanine:D-alanine ligase. Available MIC data suggests that D-cycloserine is more potent than β-chloro-D-alanine against S. aureus and M. tuberculosis when used alone. However, the synergistic activity of these two compounds highlights a promising avenue for future antimicrobial research. Further studies providing direct comparative IC₅₀ values for alanine racemase inhibition from various bacterial species would be invaluable for a more complete understanding of their relative potencies. The experimental protocols outlined in this guide provide a framework for conducting such comparative efficacy studies.
References
- 1. Kinetic and genetic analyses of D-cycloserine inhibition and resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-chloro-D-alanine | 39217-38-4 | Benchchem [benchchem.com]
- 5. A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel mutations associated with cycloserine resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloroalanine: A Comparative Guide to its Efficacy as a Specific Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 3-Chloroalanine as a specific enzyme inhibitor, with a primary focus on its interaction with bacterial Alanine Racemase (Alr). Its performance is objectively compared with alternative inhibitors, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Executive Summary
This compound is a potent irreversible inhibitor of Alanine Racemase, a crucial bacterial enzyme involved in peptidoglycan synthesis, making it a target for antimicrobial drug development. It operates via a "suicide inhibition" mechanism, where the enzyme converts this compound into a reactive intermediate that covalently binds to and inactivates the enzyme. While effective against its primary target, evidence suggests that this compound lacks absolute specificity, exhibiting inhibitory activity against other pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as threonine deaminase and branched-chain amino acid transaminase. This guide offers a comparative overview of this compound and alternative Alanine Racemase inhibitors, presenting key inhibitory constants and detailed experimental protocols for their evaluation.
Comparative Analysis of Alanine Racemase Inhibitors
| Inhibitor | Target Enzyme | Organism | Inhibition Type | Ki Value (mM) | IC50 (µM) | Other Notes |
| This compound (D/L-isomers) | Alanine Racemase | E. coli, B. subtilis | Irreversible (Suicide) | Not Reported | Not Reported | Achieves 90-95% inhibition of enzyme activity.[1] Also inhibits threonine deaminase and branched-chain amino acid transaminase.[2][3] |
| D-Cycloserine | Alanine Racemase | E. coli W | Competitive | 0.65 | Not Reported | A well-established antibiotic and a standard inhibitor for Alanine Racemase. |
| L-Cycloserine | Alanine Racemase | E. coli W | Competitive | 2.1 | Not Reported | Less potent than its D-isomer. |
| D-chlorovinylglycine | Alanine Racemase | E. coli B | Irreversible (Mechanism-based) | Not Applicable | Not Reported | Second-order rate constant (kinact/Ki) of 122 M⁻¹s⁻¹.[4] |
Mechanism of Action: Suicide Inhibition of Alanine Racemase
This compound functions as a suicide inhibitor of Alanine Racemase. The enzyme's catalytic machinery initiates the conversion of this compound, leading to the formation of a highly reactive amino-acrylate intermediate. This intermediate then covalently modifies the pyridoxal 5'-phosphate (PLP) cofactor or a nearby active site residue, leading to the irreversible inactivation of the enzyme.
Caption: Suicide inhibition of Alanine Racemase by this compound.
Experimental Protocols
Determination of Alanine Racemase Inhibition (Coupled-Enzyme Spectrophotometric Assay)
This protocol outlines a continuous spectrophotometric assay to determine the inhibitory activity of compounds against Alanine Racemase by coupling the production of L-alanine to the reduction of NAD⁺ by L-alanine dehydrogenase.
Materials:
-
Purified Alanine Racemase
-
L-Alanine Dehydrogenase (from Bacillus subtilis or similar)
-
D-Alanine (substrate)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Test inhibitor (e.g., this compound)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of D-alanine in Tris-HCl buffer.
-
Prepare a stock solution of NAD⁺ in Tris-HCl buffer.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., water or DMSO).
-
Prepare a working solution of L-Alanine Dehydrogenase in Tris-HCl buffer.
-
Prepare a working solution of Alanine Racemase in Tris-HCl buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
-
Assay Setup:
-
In a 96-well microplate, prepare the reaction mixture containing Tris-HCl buffer, D-alanine, NAD⁺, and L-Alanine Dehydrogenase.
-
Add varying concentrations of the test inhibitor to the appropriate wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the Alanine Racemase solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes). The increase in absorbance corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration from the linear portion of the reaction progress curve.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the inhibition constant (Ki), perform the assay at multiple substrate (D-alanine) and inhibitor concentrations. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.[5]
-
Experimental Workflow for Ki Determination
Caption: Workflow for determining the Ki of an Alanine Racemase inhibitor.
Specificity of this compound
While this compound is a potent inhibitor of Alanine Racemase, it is not entirely specific. As a halo-amino acid analog, it can be recognized by other PLP-dependent enzymes. Studies have shown that this compound also inhibits:
-
Threonine Deaminase: This inhibition is reported to be reversible.[2]
-
Branched-Chain Amino Acid Transaminase (Transaminase B): This enzyme is irreversibly inactivated by this compound.[2]
The lack of absolute specificity is an important consideration in the development of this compound as a therapeutic agent, as off-target inhibition could lead to undesirable side effects. Further quantitative analysis of its inhibitory activity against a broader panel of enzymes is warranted to fully characterize its specificity profile.
Conclusion
This compound is a powerful, irreversible inhibitor of bacterial Alanine Racemase, demonstrating significant potential as an antimicrobial agent. Its mechanism of suicide inhibition offers a high degree of potency. However, its utility may be tempered by a lack of absolute specificity, with documented inhibitory effects on other essential metabolic enzymes. In comparison to reversible inhibitors like D-cycloserine, this compound's irreversible nature could provide a more sustained therapeutic effect. Future research should focus on obtaining precise inhibitory constants for this compound against both its primary target and off-target enzymes to enable a more definitive risk-benefit assessment for its potential clinical applications. The detailed experimental protocols provided herein serve as a foundation for such further investigations.
References
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of growth of Salmonella typhimurium and of threonine deaminase and transaminase B by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Chloroalanine and Fluoroalanine as Alanine Racemase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Chloroalanine and Fluoroalanine, two well-known inhibitors of alanine racemase. Alanine racemase is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall. Its absence in humans makes it an attractive target for the development of novel antibacterial agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the mechanisms of action to offer a thorough understanding of the inhibitory profiles of these compounds.
Performance Comparison
Both this compound and Fluoroalanine act as suicide substrates for alanine racemase, leading to irreversible inhibition of the enzyme. The inhibitory mechanism involves the formation of a reactive intermediate within the active site, which then covalently modifies the enzyme. While both are effective inhibitors, their efficiency and the precise nature of the enzyme inactivation differ.
| Parameter | This compound | Fluoroalanine | Reference |
| Inhibition Type | Irreversible (Suicide Substrate) | Irreversible (Suicide Substrate) | [1][2] |
| Partition Ratio | Not explicitly reported for this compound, but 3-chlorovinylglycine (a related compound) has a ratio of ~2.2 turnovers per lethal event. | ~800 nonlethal turnovers per lethal event. | [1] |
| Second-Order Rate Constant (k_inact / K_I) | Not explicitly reported for this compound. For D-chlorovinylglycine, it is 122 ± 14 M⁻¹s⁻¹. | For D-fluoroalanine, it is 93 M⁻¹s⁻¹. | [1] |
Note: The partition ratio indicates the number of catalytic turnovers the enzyme performs on the inhibitor before irreversible inactivation occurs. A lower partition ratio signifies a more efficient inhibitor. The second-order rate constant reflects the overall efficiency of inactivation.
Mechanism of Inhibition
Both this compound and Fluoroalanine are processed by alanine racemase as if they were the natural substrate, L-alanine. The enzyme's catalytic machinery initiates a reaction that, in the case of these inhibitors, leads to the formation of a highly reactive amino-acrylate intermediate. This intermediate can then partition between two pathways: hydrolysis to pyruvate (a non-lethal turnover) or covalent modification of the enzyme, leading to irreversible inactivation.
Signaling Pathway of Alanine Racemase Inhibition
Caption: Mechanism of irreversible inhibition of alanine racemase by this compound and Fluoroalanine.
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of this compound and Fluoroalanine against alanine racemase. This protocol is a synthesis of methods described in the literature and may require optimization for specific experimental conditions.[3][4][5]
Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)
This assay measures the rate of L-alanine formation from D-alanine by alanine racemase in a coupled reaction with L-alanine dehydrogenase (L-ADH), which reduces NAD⁺ to NADH. The increase in NADH absorbance at 340 nm is monitored spectrophotometrically.
Materials and Reagents:
-
Purified alanine racemase
-
L-alanine dehydrogenase (L-ADH)
-
D-alanine (substrate)
-
NAD⁺
-
This compound or Fluoroalanine (inhibitor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Experimental Workflow:
Caption: A typical workflow for an alanine racemase inhibition assay.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer. The final concentrations in the assay will need to be optimized, but typical ranges are: D-alanine (10-50 mM), NAD⁺ (1-2 mM), L-ADH (1-5 units/mL), and alanine racemase (an amount that gives a linear reaction rate).
-
Inhibitor Preparation: Prepare a series of dilutions of this compound or Fluoroalanine in the assay buffer.
-
Assay Setup: In a 96-well microplate, combine the assay buffer, NAD⁺, L-ADH, and the desired concentration of the inhibitor or vehicle control.
-
Pre-incubation: Pre-incubate the plate at the assay temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the D-alanine substrate to all wells.
-
Data Collection: Immediately begin monitoring the increase in absorbance at 340 nm in a microplate reader capable of kinetic measurements. Record data every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For the determination of the inhibition constant (Ki), the assay should be performed with multiple concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk plots or non-linear regression fitting to a suitable model of enzyme inhibition.
-
Conclusion
References
- 1. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 4. Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
Differential Biological Activity of D- and L-Isomers of 3-Chloroalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential biological activities of the D- and L-isomers of 3-chloroalanine, focusing on their enzymatic inhibition and cytotoxicity. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Summary of Biological Activities
Both D- and L-isomers of this compound exhibit inhibitory effects on the growth of various bacteria.[1][2] Their primary mechanisms of action, however, diverge, targeting different key enzymes involved in bacterial cell wall synthesis and amino acid metabolism. D-3-Chloroalanine is a notably potent inhibitor of enzymes involved in D-amino acid metabolism, crucial for peptidoglycan synthesis in bacteria. In contrast, L-3-chloroalanine demonstrates a broader range of inhibitory activity, affecting enzymes involved in the metabolism of L-amino acids.
Enzyme Inhibition Profile
The differential inhibitory activities of D- and L-3-chloroalanine against various enzymes are summarized below.
| Enzyme | Isomer | Inhibition Constant | Organism/Source |
| Alanine Racemase | D-isomer | 90-95% inhibition | Escherichia coli, Bacillus subtilis[1][2] |
| L-isomer | Inhibitor | General[3][4][5][6] | |
| D-Amino Acid Transaminase | D-isomer | Kᵢ = 10 µM (competitive) | Bacillus sphaericus[7] |
| L-isomer | Not a substrate | Bacillus sphaericus[7] | |
| D-Glutamate-D-Alanine Transaminase | D-isomer | 90-95% inhibition | Escherichia coli, Bacillus subtilis[1][2] |
| Threonine Deaminase | L-isomer | Reversible inhibitor | Salmonella typhimurium[4] |
| Transaminase B | L-isomer | Irreversible inactivator | Salmonella typhimurium[4] |
| Alanine-Valine Transaminase (Transaminase C) | L-isomer | Reversible inhibitor | Escherichia coli K-12[3] |
Cytotoxicity
While both isomers exhibit antibacterial properties, their effects on eukaryotic cells are less well-characterized. Further research is needed to determine the specific cytotoxicity (e.g., IC50 values) of each isomer against various cell lines to assess their therapeutic potential and off-target effects.
Experimental Protocols
Alanine Racemase Inhibition Assay
A common method to determine alanine racemase inhibition involves a coupled enzyme assay.[8]
-
Reaction Mixture: Prepare a reaction mixture containing the purified alanine racemase, the test inhibitor (D- or L-3-chloroalanine) at various concentrations, and L-alanine as the substrate in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).
-
Coupled Reaction: The D-alanine produced by the racemase is then acted upon by D-amino acid oxidase, which in the presence of a suitable substrate and horseradish peroxidase, generates a detectable colored or fluorescent product.
-
Detection: The rate of product formation is monitored spectrophotometrically or fluorometrically over time.
-
Data Analysis: The inhibition constant (Kᵢ) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as the Lineweaver-Burk plot.[5]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of D- or L-3-chloroalanine for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Inhibition of Bacterial Cell Wall Synthesis by D-3-Chloroalanine
D-3-Chloroalanine primarily disrupts the synthesis of the bacterial cell wall by inhibiting alanine racemase and D-amino acid transaminase. These enzymes are essential for providing D-alanine, a critical component of peptidoglycan, the structural backbone of the bacterial cell wall.
References
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]
- 5. Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chloro-L-alanine | 2731-73-9 | Antibacterial | MOLNOVA [molnova.com]
- 7. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 3-Chloroalanine with Other Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antibacterial agent 3-Chloroalanine against a panel of commonly used antibiotics: Penicillin, Tetracycline, and Ciprofloxacin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of molecular pathways.
Introduction to this compound
This compound is an unnatural amino acid that has demonstrated notable antibacterial properties. Its primary mechanism of action involves the inhibition of alanine racemase, a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine. D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls. By disrupting the synthesis of this vital structural element, this compound effectively hinders bacterial growth and viability. This unique mode of action makes it a subject of significant interest in the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance.
Comparative Antibacterial Performance
The antibacterial efficacy of this compound and other selected agents was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against two common bacterial strains: Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Antibacterial Agent | Target Organism | MIC (µg/mL) | Mechanism of Action | Bactericidal/Bacteriostatic |
| This compound | Escherichia coli | ~123.54[1] | Inhibition of Alanine Racemase (Cell Wall Synthesis) | Bacteriostatic |
| Staphylococcus aureus | 200 - 800[2] | Inhibition of Alanine Racemase (Cell Wall Synthesis) | Bacteriostatic | |
| Penicillin | Escherichia coli | 8 - ≥128[3][4] | Inhibition of Transpeptidase (Cell Wall Synthesis) | Bactericidal |
| Staphylococcus aureus | ≤0.015 - 24[5][6] | Inhibition of Transpeptidase (Cell Wall Synthesis) | Bactericidal | |
| Tetracycline | Escherichia coli | 2 - 256[2][7] | Inhibition of 30S Ribosomal Subunit (Protein Synthesis) | Bacteriostatic |
| Staphylococcus aureus | ≥8 - ≥16 | Inhibition of 30S Ribosomal Subunit (Protein Synthesis) | Bacteriostatic | |
| Ciprofloxacin | Escherichia coli | ≤0.06 - >8 | Inhibition of DNA Gyrase and Topoisomerase IV (DNA Replication) | Bactericidal |
| Staphylococcus aureus | 0.25 - >1 | Inhibition of DNA Gyrase and Topoisomerase IV (DNA Replication) | Bactericidal |
Note: The MIC values presented are ranges compiled from various sources and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following are detailed methodologies for two standard methods: Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh the antimicrobial agent powder.
-
Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent should not affect bacterial growth at the concentrations used.
-
Sterilize the stock solution by filtration if necessary.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the 2x final concentration of the antimicrobial agent to the first well of each test row.
-
Perform a twofold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the antimicrobial.
-
Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations. A standardized bacterial inoculum is then spotted onto the surface of the agar plates.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of the antimicrobial agent as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates with Antimicrobial Agent:
-
Prepare molten Mueller-Hinton Agar and cool it to 45-50°C in a water bath.
-
Prepare a series of dilutions of the antimicrobial agent in a suitable solvent.
-
Add 1 part of each antimicrobial dilution to 9 parts of the molten agar to achieve the final desired concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
-
Inoculation:
-
Using a multipoint inoculator, spot a standardized volume (typically 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antimicrobial agent.
-
-
Incubation:
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which this compound and the comparator antibiotics exert their antibacterial effects.
Figure 1. Mechanism of Action of this compound.
Figure 2. Experimental Workflow for MIC Determination.
Figure 3. Comparative Modes of Action.
Conclusion
This compound presents a distinct mechanism of antibacterial action by targeting alanine racemase, an enzyme essential for bacterial cell wall biosynthesis. This mode of action differs from that of many conventional antibiotics, such as beta-lactams, tetracyclines, and fluoroquinolones. The provided MIC data offers a preliminary comparison of its efficacy against representative Gram-positive and Gram-negative bacteria. Further research, including comprehensive in vivo studies and investigations into potential resistance mechanisms, is warranted to fully elucidate the therapeutic potential of this compound as a novel antibacterial agent. The detailed experimental protocols and mechanistic diagrams included in this guide are intended to facilitate such future research endeavors.
References
- 1. A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsbio.com [atsbio.com]
- 4. Chloroalanine - Wikipedia [en.wikipedia.org]
- 5. 3-Chloro-L-alanine-15N ≥98 atom % 15N, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking Potent Antibacterial Action: The Synergistic Effects of 3-Chloroalanine in Combination Therapies
For Immediate Release
In the face of mounting antimicrobial resistance, researchers are increasingly exploring combination therapies to enhance the efficacy of existing antibiotics. A significant body of evidence highlights the potent synergistic effects of 3-Chloroalanine, an unnatural amino acid, when used in conjunction with other antimicrobial agents. This guide provides a comprehensive comparison of this compound's synergistic activities, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential in novel therapeutic strategies.
I. Comparative Analysis of Synergistic Efficacy
This compound has demonstrated significant synergy with several classes of antibiotics, primarily those targeting bacterial cell wall synthesis. The following tables summarize the quantitative data from key studies, showcasing the enhanced antimicrobial effect of these combinations.
Table 1: Synergistic Effect of β-Chloro-D-alanine (βCDA) with D-Cycloserine (DCS) against Mycobacterium tuberculosis
| Drug Combination | Concentration of βCDA (mg/L) | Original MIC of DCS (mg/L) | MIC of DCS in Combination (mg/L) | Fold Reduction in DCS MIC |
| DCS + βCDA | < MIC | 50 | 2.5 | 20 |
Data sourced from a study on the synergic activity of d-cycloserine and β-chloro-d-alanine against Mycobacterium tuberculosis.[1]
Table 2: Synergistic Effect of β-Chloro-L-alanine with Phosphomycin against Urinary Tract Isolates of E. coli
| Drug Combination | Effect on MIC | Effect on MBC |
| β-Chloro-L-alanine + Phosphomycin | Decreased | Decreased in 22.5% of isolates |
This study suggests an in vitro synergistic effect on some isolates of urinary tract E. coli.[2]
Table 3: Synergistic Effect of β-Chloro-D-alanine with Penicillin G
| Organism | Observation |
| Salmonella typhimurium | Synergistic effect on growth inhibition |
| Escherichia coli | Synergistic effect on growth inhibition |
This combination demonstrated a synergistic effect on the growth of these gram-negative bacteria in vitro.[3]
II. Mechanism of Synergistic Action: Targeting Peptidoglycan Synthesis
The potent synergy observed with this compound combinations stems from the simultaneous inhibition of multiple, sequential steps in the bacterial peptidoglycan synthesis pathway. This compound acts as an inhibitor of two crucial enzymes: alanine racemase and D-glutamate-D-alanine transaminase.[1] These enzymes are essential for the production of D-alanine, a key component of the peptidoglycan cell wall.
Antibiotics like D-cycloserine also target this pathway, inhibiting alanine racemase and D-alanine:D-alanine ligase.[1][4][5] By combining this compound with D-cycloserine, the pathway is blocked at multiple points, leading to a more profound inhibition of cell wall synthesis and ultimately, bacterial cell death. A similar mechanism is at play with β-lactam antibiotics like penicillin, which inhibit the final transpeptidation step of peptidoglycan synthesis.[3]
III. Experimental Protocols
The following provides a generalized methodology for assessing the synergistic effects of this compound with other antibiotics, based on the principles described in the cited literature.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of each antibiotic and this compound is determined individually against the target bacterial strain using the broth microdilution method.
-
Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland, stock solutions of antibiotics and this compound.
-
Procedure:
-
Prepare serial two-fold dilutions of each antimicrobial agent in MHB in the wells of a microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at the optimal temperature for the bacterium (e.g., 37°C for E. coli) for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.
-
Procedure:
-
In a 96-well microtiter plate, prepare serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B (this compound) along the y-axis. This creates a matrix of wells with various concentration combinations of the two agents.
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plate under the same conditions as the MIC assay.
-
Determine the MIC of each drug in the combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth.
-
FIC Index Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
IV. Conclusion
The combination of this compound with other antibiotics, particularly those targeting the peptidoglycan synthesis pathway, presents a promising strategy to combat bacterial infections, including those caused by drug-resistant strains. The synergistic interactions can lead to a significant reduction in the required therapeutic doses, potentially minimizing toxicity and the development of further resistance. The data and methodologies presented in this guide offer a solid foundation for further research and development in this critical area of antimicrobial therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergy in the Antimicrobial Action of Penicillin and β-Chloro-d-Alanine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of 3-Chloroalanine with Various Enzymes: A Comparative Guide
For researchers and professionals in drug development, understanding the cross-reactivity of enzyme inhibitors is paramount for assessing specificity and potential off-target effects. 3-Chloroalanine, an unnatural amino acid analogue, is known to inhibit several enzymes, primarily those involved in amino acid metabolism. This guide provides a comparative analysis of the inhibitory effects of this compound on different enzymes, supported by available experimental data and methodologies.
Quantitative Comparison of Enzyme Inhibition by this compound
The following table summarizes the inhibitory effects of different isomers of this compound on various enzymes. The data is compiled from multiple studies to provide a comparative overview of the inhibitor's potency and mode of action.
| Enzyme | Isomer of this compound | Organism | Inhibition Constant (Ki) | Percent Inhibition | Type of Inhibition |
| D-amino acid transaminase | β-chloro-D-alanine | Bacillus sphaericus | 10 µM | Not Reported | Competitive with D-alanine |
| Alanine Racemase | β-chloro-D-alanine | Escherichia coli, Bacillus subtilis | Not Reported | 90-95% | Not Reported |
| D-glutamate-D-alanine transaminase | β-chloro-D-alanine | Escherichia coli, Bacillus subtilis | Not Reported | 90-95% | Not Reported |
| Alanine-valine transaminase (Transaminase C) | β-Chloro-L-alanine | Escherichia coli K-12 | Not Reported | Not Reported | Reversible |
| Threonine deaminase | β-Chloro-L-alanine | Not Specified | Not Reported | Not Reported | Inhibitor |
| Transaminase B | β-Chloro-L-alanine | Escherichia coli | Not Reported | Not Reported | Inhibitor |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating research findings. Below are the methodologies for key experiments cited in the comparison of this compound's enzymatic inhibition.
Inhibition of D-amino acid transaminase from Bacillus sphaericus
This protocol is based on the study of the inactivation of purified D-amino acid transaminase by β-chloro-D-alanine.
-
Enzyme and Substrates : Purified D-amino acid transaminase from Bacillus sphaericus is used. The substrates for the transaminase activity are D-alanine and α-ketoglutarate.
-
Inhibition Assay : The enzyme activity is monitored in the presence of varying concentrations of β-chloro-D-alanine.
-
Kinetic Analysis : To determine the type of inhibition, the reaction is carried out with a fixed concentration of one substrate (e.g., α-ketoglutarate) and varying concentrations of the other substrate (D-alanine) and the inhibitor (β-chloro-D-alanine).
-
Data Analysis : The inhibition constant (Ki) is determined by analyzing the enzyme kinetics, which in this case, showed competitive inhibition with respect to D-alanine. The Kinact for the β-elimination reaction was estimated to be about 10 µM. During the β-elimination process, there is a concurrent loss of enzyme activity.
Inhibition of Alanine Racemase
The following outlines a general procedure for assessing the inhibition of Alanine Racemase, based on studies with extracts from E. coli and B. subtilis.
-
Enzyme Preparation : Crude extracts containing Alanine Racemase are prepared from bacterial cultures of Escherichia coli or Bacillus subtilis.
-
Incubation with Inhibitor : The enzyme extracts are treated with β-chloro-D-alanine.
-
Activity Assay : The remaining Alanine Racemase activity is measured. The conversion of L-alanine to D-alanine can be coupled to a detection system. For example, D-amino acid oxidase can be used to oxidize the D-alanine produced, generating hydrogen peroxide, which can then be detected using a colorimetric assay with horseradish peroxidase.
-
Quantification of Inhibition : The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of β-chloro-D-alanine. Studies have shown that treatment with β-chloro-D-alanine resulted in 90-95% inhibition of Alanine Racemase activity.
Visualizing the Mechanism of Action
The interaction of this compound with pyridoxal phosphate (PLP)-dependent enzymes often leads to irreversible inhibition. The following diagram illustrates a generalized logical workflow of this "suicide" inhibition mechanism.
Caption: Logical workflow of the suicide inhibition of a PLP-dependent enzyme by this compound.
Comparative Kinetic Analysis of 3-Chloroalanine as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Chloroalanine's Inhibitory Performance Against Key Enzymatic Targets.
This guide provides a detailed kinetic analysis of this compound as an inhibitor of several key enzymes, comparing its effects with other known inhibitors. The information is intended to support researchers and professionals in drug development and biochemical research by presenting objective experimental data and methodologies.
Executive Summary
Data Presentation: Comparative Inhibition Kinetics
The following tables summarize the available quantitative data for the inhibition of Alanine Aminotransferase, Alanine Racemase, and Threonine Deaminase by various compounds.
Table 1: Kinetic Analysis of Alanine Aminotransferase (ALT) Inhibition
| Inhibitor | Enzyme Source | Type of Inhibition | Ki Value |
| L-Cycloserine | Rat Hepatocytes | Competitive | - (90% inhibition at 50 µM)[1] |
| Amino-oxyacetate | Rat Hepatocytes | - | - (More sensitive than Aspartate Aminotransferase in vitro)[1] |
| Hesperidin | Rat Liver | - | IC50: 68.88 µM[2][3] |
| Hesperetin | Rat Liver | - | IC50: 153.9 µM[2][3] |
| Xanthurenic acid-β-glucoside | - | - | Docking Binding Energy: -10.65 to -9.40 kcal/mol[4] |
Table 2: Kinetic Analysis of Alanine Racemase Inhibition
| Inhibitor | Enzyme Source | Type of Inhibition | Ki Value |
| β-Chloro-D-alanine | E. coli and B. subtilis | - | - (90-95% inhibition) |
| D-Cycloserine | E. coli | Competitive | 6.5 x 10⁻⁴ M[5] |
| L-Cycloserine | E. coli | Competitive | 2.1 x 10⁻³ M[5] |
| O-carbamyl-D-serine | Streptococcus faecalis | - | - (Effective inhibitor)[6] |
| Alanine phosphonate | - | Covalent | -[7] |
| Homogentisic acid | S. iniae | Competitive | 51.7 µM[8] |
| Hydroquinone | S. iniae | Noncompetitive | 212 µM[8] |
Table 3: Kinetic Analysis of Threonine Deaminase Inhibition
| Inhibitor | Enzyme Source | Type of Inhibition | Ki Value |
| β-Chloro-L-alanine | Salmonella typhimurium | Reversible | - |
| L-Isoleucine | E. coli | Allosteric | - (Feedback inhibitor)[6] |
| L-Valine | E. coli | Allosteric | - (Allosteric activator)[9] |
| L-Cysteine | Spinach | Non-competitive | - |
| D-Cysteine | Spinach | Non-competitive | - |
| TCMDC-143160 | T. cruzi | Non-competitive | Ki-Thr = 26 µM, Ki-NAD+ = 11.2 µM[10] |
Experimental Protocols
A generalized experimental protocol for determining the kinetic parameters of enzyme inhibition is provided below. This protocol can be adapted for specific enzymes and inhibitors.
Objective: To determine the type of inhibition and the inhibition constant (Ki) of a test compound (e.g., this compound) against a target enzyme.
Materials:
-
Purified target enzyme (Alanine Aminotransferase, Alanine Racemase, or Threonine Deaminase)
-
Substrate for the target enzyme (e.g., L-alanine for Alanine Aminotransferase and Alanine Racemase, L-threonine for Threonine Deaminase)
-
Inhibitor (this compound and alternative inhibitors)
-
Appropriate buffer solution for the specific enzyme assay
-
Spectrophotometer or other suitable detection instrument
-
96-well plates (for high-throughput analysis) or cuvettes
-
Pipettes and other standard laboratory equipment
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration should be in the linear range of the assay.
-
Prepare a series of substrate dilutions in the assay buffer. The concentrations should typically range from 0.1 to 10 times the Michaelis constant (Km) of the enzyme for the substrate.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
-
Enzyme Kinetic Assay:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain the assay buffer, a fixed concentration of the enzyme, and a varying concentration of the substrate.
-
For the inhibition assay, a parallel set of reactions is prepared with the addition of a fixed concentration of the inhibitor. This is repeated for several different inhibitor concentrations.
-
Initiate the reaction by adding the substrate (or enzyme).
-
Monitor the reaction progress over time by measuring the change in absorbance (or fluorescence) at a specific wavelength. The rate of the reaction (initial velocity, V₀) is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration.
-
To determine the type of inhibition and the kinetic parameters, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
Mixed inhibition: Lines will intersect at a point other than the axes.
-
-
The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration. Alternatively, non-linear regression analysis of the V₀ vs. [S] data can be used to directly fit the data to the appropriate inhibition model and determine the Ki.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the metabolic pathways involving the target enzymes.
References
- 1. prezi.com [prezi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 7. Inhibition study of alanine aminotransferase enzyme using sequential online capillary electrophoresis analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]
- 9. eclinpath.com [eclinpath.com]
- 10. Inhibition of L-threonine dehydrogenase from Trypanosoma cruzi reduces glycine and acetate production and interferes with parasite growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 3-Chloroalanine's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antibacterial activity of 3-Chloroalanine (3-CA) with alternative antimicrobial agents. The data presented is based on available preclinical studies, offering insights into its efficacy in animal models of infection.
Executive Summary
3-Chloro-D-alanine (β-chloro-D-alanine), an analog of D-alanine, has demonstrated efficacy as an antibacterial agent in murine models of infection against key Gram-positive and Gram-negative pathogens, including Streptococcus pneumoniae (Diplococcus pneumoniae), Streptococcus pyogenes, and Escherichia coli.[1][2] Its mechanism of action involves the inhibition of alanine racemase, an essential enzyme in bacterial cell wall synthesis. This guide summarizes the available in vivo data for 3-CA and compares it with standard-of-care antibiotics for the respective pathogens.
Comparative Efficacy of this compound and Alternatives
The following table summarizes the in vivo efficacy of 3-Chloro-D-alanine against various bacterial pathogens in mouse models, alongside data for comparator antibiotics. It is important to note that the available in vivo data for 3-Chloro-D-alanine is limited, and direct head-to-head comparative studies with modern antibiotics using standardized methodologies are scarce.
| Pathogen | Animal Model | 3-Chloro-D-alanine Treatment Regimen | Outcome for 3-Chloro-D-alanine | Comparator Agent | Comparator Treatment Regimen | Outcome for Comparator Agent |
| Streptococcus pneumoniae | Mouse | Not specified in available abstracts | Effective antibacterial agent in vivo[1][2] | Vancomycin | 0.1 - 1 mg/kg (single dose) | ED50 between 0.1 and 1 mg/kg |
| Streptococcus pyogenes | Mouse | Not specified in available abstracts | Effective antibacterial agent in vivo[1][2] | Penicillin G | Not specified | Effective in experimental infections |
| Escherichia coli | Mouse | Not specified in available abstracts | Effective antibacterial agent in vivo[1][2] | Ceftriaxone | Not specified | Effective against a wide range of E. coli infections |
Note: The provided data for 3-Chloro-D-alanine is qualitative based on the available abstracts. Specific dosages, routes of administration, and quantitative outcomes (e.g., survival rates, bacterial load reduction) were not detailed in the readily accessible literature. The comparator data is sourced from various studies and may not be directly comparable due to differences in experimental design.
Experimental Protocols
Detailed experimental protocols for the in vivo validation of this compound's antibacterial activity are not fully described in the available literature. However, based on standard murine infection models, the general methodology would likely involve the following steps:
General Murine Model of Systemic Infection
-
Animal Model: Typically, Swiss albino or BALB/c mice are used.
-
Pathogen Preparation: Bacteria (S. pneumoniae, S. pyogenes, or E. coli) are grown in appropriate culture media to a logarithmic phase. The bacterial suspension is then washed and diluted to the desired concentration (CFU/mL) for infection.
-
Infection: Mice are infected via an appropriate route, commonly intraperitoneal (IP) or intravenous (IV) injection, to establish a systemic infection. The infecting dose is predetermined to cause a lethal infection in a control group within a specific timeframe.
-
Treatment: At a specified time post-infection, cohorts of mice are treated with this compound or a comparator antibiotic. The drugs are administered via a clinically relevant route, such as subcutaneous (SC) or oral (PO) gavage. Multiple doses may be administered over a set period.
-
Observation and Endpoints: The primary endpoint is typically survival, monitored over a period of 7 to 14 days. Secondary endpoints can include the determination of bacterial load in blood and/or organs (spleen, liver, lungs) at specific time points post-treatment. This is achieved by homogenizing the tissues and plating serial dilutions on appropriate agar to enumerate colony-forming units (CFUs).
Mechanism of Action: Signaling Pathway
This compound's antibacterial activity stems from its ability to inhibit alanine racemase, a crucial enzyme in the biosynthesis of the bacterial cell wall. D-alanine, the product of alanine racemase, is an essential component of peptidoglycan, the major structural element of the bacterial cell wall.
Caption: Mechanism of this compound's antibacterial action.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of an antibacterial agent like this compound.
Caption: Workflow for in vivo antibacterial efficacy testing.
Conclusion
The available evidence suggests that 3-Chloro-D-alanine is an effective antibacterial agent in vivo against clinically relevant pathogens. Its unique mechanism of action, targeting alanine racemase, presents a potential advantage against bacteria resistant to other classes of antibiotics. However, to fully assess its therapeutic potential, further studies are warranted. Specifically, dose-ranging efficacy studies, pharmacokinetic and pharmacodynamic (PK/PD) analyses, and direct, well-controlled comparative studies against current standard-of-care antibiotics are necessary to establish its place in the antimicrobial arsenal. Researchers and drug development professionals are encouraged to build upon this foundational knowledge to explore the full potential of this compound and its derivatives.
References
A Comparative Guide to the Inhibitory Effects of 3-Chloroalanine and Its Analogs on Alanine Racemase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory constants (Ki) of 3-Chloroalanine and its analogs against alanine racemase, a crucial bacterial enzyme. The data presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.
Introduction
Alanine racemase (Alr) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for bacterial cell wall biosynthesis. It catalyzes the racemization of L-alanine to D-alanine, a key component of peptidoglycan. The absence of a human homolog makes alanine racemase an attractive target for the development of novel antibiotics. This compound and its derivatives are known inhibitors of this enzyme, acting as suicide substrates that irreversibly inactivate the enzyme. This guide summarizes the available quantitative data on their inhibitory potency, details the experimental protocols for determining these values, and illustrates the mechanism of action.
Data Presentation: Inhibitory Constants (Ki)
The following table summarizes the inhibitory constants (Ki) and second-order inactivation rate constants (k_inact/Ki) of this compound and its analogs against alanine racemase from various bacterial sources.
| Inhibitor | Enzyme Source | Ki (mM) | k_inact/Ki (M⁻¹s⁻¹) | Notes |
| D-Cycloserine | 0.65 | Competitive inhibitor.[1] | ||
| L-Cycloserine | 2.1 | Competitive inhibitor.[1] | ||
| D-Chlorovinylglycine | Escherichia coli B | 122 ± 14 | Irreversible inhibitor.[2] | |
| β-Chloro-D-alanine | Escherichia coli and Bacillus subtilis | Not specified | 90-95% inhibition observed.[1] | |
| (1-aminoethyl) boronic acid | Bacillus stearothermophilus | 20 | Slow-binding inhibitor. |
Experimental Protocols
The determination of inhibitory constants for alanine racemase inhibitors is crucial for evaluating their potency. A commonly used method is the coupled-enzyme assay, which continuously monitors the product of the racemase reaction.
Protocol for Ki Determination of Alanine Racemase Inhibitors
This protocol is adapted from a high-throughput screening study for alanine racemase inhibitors.
1. Materials and Reagents:
-
Purified alanine racemase
-
L-alanine (substrate)
-
D-alanine (product for standard curve)
-
Inhibitor compound (e.g., this compound or its analogs)
-
L-alanine dehydrogenase (coupling enzyme)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-Tricine buffer (100 mM, pH 8.0)
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Reaction Cocktail Preparation: Prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD⁺, and 0.03 units/ml L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.
-
Inhibitor Incubation: Incubate the alanine racemase with varying concentrations of the inhibitor (e.g., 0.01 mM to 1 mM) for a defined period.
-
Substrate Addition: To the enzyme-inhibitor mixtures, add varying concentrations of the D-alanine substrate (e.g., 0.5 mM to 2.5 mM).
-
Kinetic Measurement: Immediately after substrate addition, measure the absorbance of NADH at 340 nm at regular intervals (e.g., every minute) for 10-20 minutes to determine the initial reaction velocity (v₀). The production of NADH is coupled to the conversion of L-alanine to pyruvate by L-alanine dehydrogenase.
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.
-
From the Lineweaver-Burk plots, determine the apparent Kₘ and Vₘₐₓ values in the presence of the inhibitor.
-
The Ki value can then be calculated based on the type of inhibition observed (e.g., competitive, non-competitive, or mixed).
-
Mechanism of Action and Signaling Pathway
This compound and its analogs act as mechanism-based inhibitors of alanine racemase. The primary mechanism involves the irreversible inactivation of the enzyme, which in turn disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death.
Inhibition of Bacterial Cell Wall Synthesis
The following diagram illustrates the role of alanine racemase in peptidoglycan synthesis and the inhibitory effect of this compound.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Experimental Workflow for Ki Determination
The logical flow of an experiment to determine the inhibitory constant (Ki) of a compound against alanine racemase is depicted below.
Caption: Workflow for determining the inhibitory constant (Ki).
References
Safety Operating Guide
Personal protective equipment for handling 3-Chloroalanine
This guide provides immediate, essential safety and logistical information for handling 3-Chloroalanine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₆ClNO₂ | [1][2] |
| Molecular Weight | 123.54 g/mol | [1][2] |
| Melting Point | 156-157°C | [2] |
| Boiling Point | 243.6°C at 760 mmHg | [2] |
| Density | 1.401 g/cm³ | [2] |
| Flash Point | 101.1°C | [2] |
| Solubility | Slightly soluble in DMSO and water. | [2] |
| Occupational Exposure Limits | Not available. | [3] |
| LD50/LC50 | Not available. | [1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against potential eye irritation from dust or splashes.[3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and impervious clothing to prevent skin exposure. | May be harmful if absorbed through the skin and can cause skin irritation.[1][3] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge. | May cause respiratory tract irritation and may be harmful if inhaled.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[3]
-
Have a designated and properly labeled container for this compound waste.
-
Locate the nearest safety shower and eyewash station before beginning work.
2. Handling:
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Prevent all contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed to prevent contamination and degradation.[1]
-
Store away from incompatible materials.[3]
Spill Response Plan
In the event of a this compound spill, follow the workflow below.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
1. Waste Collection:
-
Collect all waste, including contaminated PPE and cleaning materials, in a designated, compatible, and clearly labeled hazardous waste container.[3]
-
Do not mix with other waste streams.
2. Container Management:
-
Keep the waste container securely sealed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[1]
First Aid Measures
In case of exposure to this compound, take the following immediate actions:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
